Cleminorexton
Description
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Properties
CAS No. |
2980518-93-0 |
|---|---|
Molecular Formula |
C24H24F4N2O4S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
1-fluoro-N-[(16S,17S)-4,6,23-trifluoro-11-oxo-8-oxa-12-azatetracyclo[17.3.1.02,7.012,17]tricosa-1(22),2(7),3,5,19(23),20-hexaen-16-yl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C24H24F4N2O4S/c25-15-12-17-16-4-1-3-14(22(16)27)11-20-19(29-35(32,33)24(28)7-8-24)5-2-9-30(20)21(31)6-10-34-23(17)18(26)13-15/h1,3-4,12-13,19-20,29H,2,5-11H2/t19-,20-/m0/s1 |
InChI Key |
XGXKCWFIUAZZRS-PMACEKPBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Orexin-2 Receptor Interaction Profile of Cleminorexton: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleminorexton has emerged as a potent and selective agonist for the orexin-2 receptor (OX2R), a key regulator of wakefulness, arousal, and other physiological processes. This technical guide provides a comprehensive overview of the available information regarding the binding affinity of this compound to the OX2R, the experimental methodologies used to characterize this interaction, and the downstream signaling pathways activated upon receptor binding. While specific quantitative binding data for this compound remains proprietary and is primarily detailed within patent literature (WO2023167925A1), this document synthesizes the current understanding of its pharmacological profile and the broader context of OX2R agonism.
Orexin-2 Receptor Binding Affinity of this compound
This compound is characterized as a potent and selective agonist of the orexin-2 receptor (OX2R)[1][2][3]. However, specific quantitative binding affinity values such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or Kd (dissociation constant) are not publicly available in peer-reviewed literature at this time. Such data is typically disclosed in detailed pharmacological profiling within patent applications. For a comprehensive understanding of its binding characteristics, consulting the primary patent literature is recommended.
In the broader context of orexin (B13118510) receptor agonists, functional potency is often reported as EC50 (half-maximal effective concentration) values from in vitro cellular assays. For instance, other novel OX2R agonists have demonstrated high potency in such assays[4][5][6].
Experimental Protocols for Characterizing OX2R Agonists
The characterization of OX2R agonists like this compound typically involves a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. The following are standard experimental protocols employed in the field.
Calcium Mobilization Assay
The orexin-2 receptor is known to couple to the Gq protein pathway, which, upon activation, leads to an increase in intracellular calcium levels[7][8][9][10][11]. The calcium mobilization assay is a primary method for quantifying the functional potency of OX2R agonists.
Objective: To determine the EC50 of an OX2R agonist by measuring the increase in intracellular calcium following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin-2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Addition: The plate is placed in a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader). Baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound).
-
Signal Detection: The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
cAMP Functional Assay
The orexin-2 receptor can also couple to the Gi protein pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels[8][10][11][12].
Objective: To determine the potency of an OX2R agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing the OX2R are cultured and plated in appropriate microplates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the OX2R agonist.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.
-
Cell Lysis and cAMP Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Luminescence-based assays (e.g., GloSensor), or Enzyme-Linked Immunosorbent Assay (ELISA)[13][14][15][16].
-
Data Analysis: The measured signal (which is inversely proportional to the cAMP concentration in competitive assays) is plotted against the logarithm of the agonist concentration. An inhibition curve is generated to calculate the IC50 value of the agonist for cAMP production.
Orexin-2 Receptor Signaling Pathways
Activation of the orexin-2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The OX2R is known to couple to at least two major G protein pathways: Gq and Gi[8][9][10][11][12].
Gq Signaling Pathway
The coupling of OX2R to Gq protein is a primary signaling mechanism[7][8][9][10][11].
Caption: Orexin-2 Receptor Gq Signaling Pathway.
Gi Signaling Pathway
In addition to Gq, the OX2R can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels[8][10][11][12].
Caption: Orexin-2 Receptor Gi Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of an orexin-2 receptor agonist.
Caption: In Vitro Characterization Workflow for OX2R Agonists.
Conclusion
This compound is a significant research compound with potent and selective agonist activity at the orexin-2 receptor. While precise binding affinity data remains within proprietary domains, the established methodologies of calcium mobilization and cAMP functional assays provide a robust framework for its pharmacological characterization. The dual coupling of the OX2R to both Gq and Gi signaling pathways underscores the complexity of orexin-mediated physiological regulation. Further public disclosure of quantitative data will be invaluable for the scientific community to fully elucidate the therapeutic potential of this compound and other selective OX2R agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX2R agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Takeda Pharmaceutical patents orexin OX2 receptor agonists for narcolepsy | BioWorld [bioworld.com]
- 5. Takeda reports new OX2 receptor agonists for narcolepsy | BioWorld [bioworld.com]
- 6. Suntinorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dawn of a New Era in Narcolepsy Treatment: A Technical Guide to a Novel Orexin 2 Receptor (OX2R) Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Narcolepsy, a debilitating chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, arises from a profound loss of orexin-producing neurons in the hypothalamus. The orexin (B13118510) system, particularly through the orexin 2 receptor (OX2R), is a critical regulator of wakefulness. This has positioned OX2R as a prime therapeutic target for the development of novel treatments that address the core pathophysiology of the disease. This technical guide provides an in-depth overview of a promising novel OX2R agonist, showcasing its pharmacological profile, preclinical efficacy, and the experimental methodologies pivotal for its evaluation. The data presented herein underscores the potential of this class of molecules to revolutionize the management of narcolepsy.
Introduction to OX2R Agonism in Narcolepsy
The discovery of orexin deficiency as the underlying cause of narcolepsy type 1 has shifted the paradigm of drug development from symptomatic relief to a restorative approach. Orexin A and B are neuropeptides that bind to two G-protein coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both receptors are involved in the regulation of arousal, the OX2R is considered the principal mediator of wakefulness and the primary target for narcolepsy therapeutics. Selective activation of OX2R is hypothesized to mimic the function of endogenous orexin, thereby promoting wakefulness and suppressing cataplexy.
A new generation of non-peptide, orally bioavailable OX2R agonists is emerging from preclinical and clinical research, offering the potential for a transformative impact on the lives of individuals with narcolepsy. This document will focus on the profile of a representative novel OX2R agonist, compiling data from various promising candidates in development to create a comprehensive technical resource.
Data Presentation: Comparative Pharmacology of Novel OX2R Agonists
The following tables summarize the in vitro potency and selectivity of several novel OX2R agonists that have been investigated for the treatment of narcolepsy. This comparative data is essential for understanding the pharmacological landscape and for guiding future drug discovery efforts.
| Compound | Target | EC50 (nM) | Selectivity (fold vs. OX1R) | Reference |
| YNT-185 | Human OX2R | 28 | ~100 | [1][2] |
| Human OX1R | 2750 | [1][2] | ||
| Danavorexton (TAK-925) | Human OX2R | 5.5 | >5000 | |
| TAK-994 | Human OX2R | 19 | >700 | |
| BP1.15205 | Human OX2R | 0.015 | >600 | [3] |
| ORX750 | Human OX2R | 0.11 | 9800 | [4][5] |
| Human OX1R | 1100 | [6] |
Experimental Protocols
In Vitro Functional Assay: FLIPR Calcium Mobilization Assay
The Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay is a high-throughput screening method used to determine the potency and efficacy of OX2R agonists.
Principle: OX2R is a Gq-protein coupled receptor. Agonist binding activates the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The FLIPR assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to Ca2+, allowing for the real-time measurement of receptor activation.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human OX2R gene are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer for 1 hour at 37°C. Probenecid may be included in the buffer to prevent the efflux of the dye.
-
Compound Preparation: The novel OX2R agonist is serially diluted in an appropriate assay buffer to create a concentration range for dose-response analysis.
-
FLIPR Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the compound dilutions to the wells and simultaneously measures the fluorescence intensity at regular intervals (e.g., every second for the first minute and then every 5-10 seconds for a total of 3-5 minutes).
-
Data Analysis: The increase in fluorescence intensity over baseline is calculated for each well. The data is then plotted as a function of agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
In Vivo Efficacy Model: Cataplexy Assessment in Orexin Knockout Mice
Orexin knockout (KO) mice are a widely used and validated animal model of narcolepsy as they exhibit key features of the human disease, including fragmented sleep and cataplexy-like episodes.
Principle: Cataplexy in mice is characterized by sudden episodes of behavioral arrest and muscle atonia, often triggered by positive emotions or heightened arousal. The frequency and duration of these cataplexy-like episodes can be quantified to assess the efficacy of potential therapeutic agents.
Detailed Methodology:
-
Animal Model: Adult male orexin KO mice and wild-type littermates are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states and muscle tone.
-
Habituation: Following recovery from surgery, mice are habituated to the recording chamber and tethered recording cables.
-
Drug Administration: The novel OX2R agonist or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Recording and Observation: Continuous video, EEG, and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Cataplexy Scoring: Cataplexy-like episodes are identified based on the following criteria:
-
Abrupt transition from active wakefulness to a state of immobility.
-
Lasting for at least 10 seconds.
-
Associated with a significant reduction in EMG amplitude (atonia).
-
Followed by a return to wakefulness.
-
-
Data Analysis: The number and duration of cataplexy-like episodes are quantified and compared between the drug-treated and vehicle-treated groups.
Clinical Assessment of Wakefulness: The Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to stay awake and is a key endpoint in clinical trials for narcolepsy treatments.
Principle: The MWT assesses a patient's ability to remain awake in a soporific environment for a defined period. An increase in the latency to sleep onset is indicative of improved wakefulness.
Detailed Methodology:
-
Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at least two weeks prior to the test. They should avoid caffeine (B1668208) and other stimulants on the day of the test.
-
Test Environment: The test is conducted in a quiet, dark, and temperature-controlled room. The patient is seated comfortably in a bed or chair.
-
Procedure: The MWT consists of four to five test sessions, or "trials," conducted at two-hour intervals throughout the day.
-
Instructions: At the beginning of each trial, the patient is instructed to try to remain awake for as long as possible without using any extraordinary measures to prevent sleep (e.g., singing, pinching themselves).
-
Monitoring: Continuous polysomnography (EEG, EOG, EMG) is used to monitor sleep and wakefulness.
-
Trial Termination: A trial is terminated after 40 minutes if the patient remains awake, or after three consecutive 30-second epochs of stage N1 sleep or one epoch of any other sleep stage.
-
Data Analysis: The primary endpoint is the mean sleep latency across all trials. An increase in mean sleep latency from baseline is considered a positive outcome.
Mandatory Visualizations
Caption: OX2R Signaling Pathway.
Caption: OX2R Agonist Drug Development Workflow.
Conclusion
The development of selective OX2R agonists represents a significant advancement in the field of sleep medicine and offers a targeted therapeutic strategy for individuals with narcolepsy. The data and methodologies presented in this technical guide highlight the rigorous preclinical and clinical evaluation process required to bring these novel therapies to patients. While challenges remain, the continued investigation of OX2R agonists holds the promise of a new era in narcolepsy treatment, moving beyond symptom management to address the fundamental neurochemical deficit of the disorder. This will ultimately lead to improved quality of life for those affected by this chronic and burdensome condition.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. trial.medpath.com [trial.medpath.com]
Cleminorexton: A Technical Overview of a Selective Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of Cleminorexton, a novel small molecule identified as a selective orexin (B13118510) 2 receptor (OX2R) agonist. Due to the limited availability of specific public data on this compound, this guide also serves as a broader reference for the characterization of selective OX2R agonists, outlining typical experimental protocols and data presentation formats relevant to this class of compounds. The orexin system, particularly the OX2R, is a critical regulator of wakefulness, and agonists of this receptor hold significant therapeutic potential for treating sleep-wake disorders such as narcolepsy. This guide covers the chemical structure and properties of this compound, the pharmacology of selective OX2R agonists, representative experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and the Orexin System
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a key regulator of central nervous system arousal and wakefulness.[1] A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3][4][5] Consequently, the development of small molecule agonists that selectively target the OX2R is a primary therapeutic strategy for the treatment of narcolepsy and other hypersomnolence disorders.
This compound has been identified as a selective OX2R agonist. While detailed preclinical and clinical data on this compound are not extensively available in the public domain, its chemical identity provides a foundation for understanding its potential pharmacological profile within the context of other molecules in its class.
Chemical Structure and Physicochemical Properties of this compound
A comprehensive understanding of the chemical and physical properties of a drug candidate is fundamental to its development. The following table summarizes the known identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-N-((42S,43S)-13,15,22-trifluoro-5-oxo-8-oxa-4(2,1)-piperidina-1(1,2),2(1,3)-dibenzenacyclooctaphane-43-yl)cyclopropane-1-sulfonamide | MedKoo Biosciences |
| CAS Number | 2980518-93-0 | MedKoo Biosciences |
| Molecular Formula | C24H24F4N2O4S | MedKoo Biosciences |
| Molecular Weight | 512.52 g/mol | MedKoo Biosciences |
| Exact Mass | 512.1393 Da | MedKoo Biosciences |
| Appearance | Solid | (Typical for this class) |
| Solubility | Soluble in DMSO | (Typical for this class) |
Pharmacology of Selective Orexin 2 Receptor Agonists
The primary mechanism of action of this compound is presumed to be the selective agonism of the orexin 2 receptor. The following sections describe the expected pharmacological effects based on this mechanism.
Mechanism of Action
Selective OX2R agonists mimic the action of the endogenous neuropeptide orexin-B, and to a lesser extent orexin-A, at the OX2R.[6] The activation of OX2R, a Gq- and/or Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events.[7][8][9] This leads to the depolarization of wake-promoting neurons in various brain regions, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin), thereby stabilizing wakefulness and preventing pathological transitions into sleep states.
Pharmacodynamics
The pharmacodynamic effects of a selective OX2R agonist are expected to be centered on the promotion of wakefulness. In animal models of narcolepsy, such compounds have been shown to increase the duration of wakefulness, reduce the number of cataplectic attacks, and consolidate the sleep-wake cycle. The potency and efficacy of these compounds are typically assessed through in vitro functional assays and in vivo electroencephalography (EEG) and electromyography (EMG) studies.
Pharmacokinetics
The pharmacokinetic profile of an OX2R agonist is critical for its therapeutic utility. Key parameters include absorption, distribution, metabolism, and excretion (ADME). An ideal candidate would exhibit good oral bioavailability, penetrate the blood-brain barrier to reach its central target, and have a half-life that supports a once-daily dosing regimen while minimizing the risk of next-day residual effects.
Representative Experimental Protocols
The following protocols are representative of the methodologies used to characterize selective orexin 2 receptor agonists like this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for human OX1R and OX2R.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing either human OX1R or OX2R are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).
-
-
Radioligand Binding:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the unlabeled test compound.[10]
-
The incubation is carried out in a suitable buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.025% Bacitracin, pH 7.4) for a defined period (e.g., 60 minutes at 25°C).[10]
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., 1 µM SB-334867).[10]
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)
Objective: To measure the agonist activity of the test compound at OX1R and OX2R by quantifying changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R are seeded into black, clear-bottom 96-well plates.[6]
-
After overnight incubation, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a suitable buffer for a specified time (e.g., 60 minutes at 37°C).[6]
-
-
Compound Addition and Signal Detection:
-
The dye-containing buffer is removed, and cells are washed with assay buffer.
-
Varying concentrations of the test compound are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration.
-
The EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) and the Emax (maximal efficacy) are determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy in Animal Models of Narcolepsy
Objective: To assess the wake-promoting and anti-cataplectic effects of the test compound in a relevant animal model.
Methodology:
-
Animal Model:
-
Surgical Implantation:
-
Animals are surgically implanted with electrodes for continuous EEG and EMG monitoring.
-
-
Drug Administration and Recording:
-
Following a recovery period, animals are administered the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
EEG and EMG data are continuously recorded for an extended period (e.g., 24 hours) to assess sleep-wake states and cataplexy-like episodes.
-
-
Data Analysis:
-
Sleep-wake stages (wake, NREM sleep, REM sleep) are scored based on the EEG and EMG recordings.
-
The total time spent in each state, the number and duration of sleep-wake episodes, and the frequency and duration of cataplectic attacks are quantified and compared between treatment and vehicle groups.
-
Visualizations
Orexin 2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor.
Experimental Workflow for OX2R Agonist Characterization
Caption: General experimental workflow for the characterization of an OX2R agonist.
Conclusion
This compound represents a promising molecule within the class of selective orexin 2 receptor agonists. While specific data on its biological activity are not widely published, its chemical structure and classification as an OX2R agonist place it in a therapeutic area with significant unmet medical need. The experimental protocols and characterization workflow outlined in this guide provide a framework for the evaluation of this compound and other similar compounds aimed at treating narcolepsy and related sleep-wake disorders. Further research and publication of data will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hits and misses with animal models of narcolepsy and the implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies [mdpi.com]
- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
An In-depth Technical Guide on the Core Effects of Orexin Receptor Antagonists on Sleep-Wake Cycles
Introduction
While specific information regarding "Cleminorexton" is not available in the public domain, this guide will provide a comprehensive overview of the effects of orexin (B13118510) receptor antagonists on the sleep-wake cycle. This class of drugs represents a novel approach to treating insomnia by targeting the orexin neuropeptide system, a key regulator of wakefulness. The information presented here is intended for researchers, scientists, and drug development professionals, summarizing current knowledge based on clinical trials of approved orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant.
The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in promoting and maintaining wakefulness.[1] Orexin neurons, located in the lateral hypothalamus, are active during wakefulness and cease firing during sleep.[1] By antagonizing orexin receptors, these drugs reduce wake-promoting signals, thereby facilitating the transition to and maintenance of sleep. Orexin receptor antagonists are approved for the treatment of insomnia in adults and have shown efficacy in improving sleep architecture.[2][3]
Mechanism of Action: Orexin Receptor Antagonism
Orexin receptor antagonists function by competitively binding to and blocking the orexin receptors, OX1R and OX2R.[4] This inhibition prevents the endogenous orexin peptides from exerting their wake-promoting effects. The dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, block both receptor subtypes.[4] This dual antagonism is believed to be key to their efficacy in promoting sleep.[1]
The following diagram illustrates the simplified signaling pathway of the orexin system and the mechanism of action of dual orexin receptor antagonists.
Quantitative Data on Sleep-Wake Cycle Parameters
Clinical trials of orexin receptor antagonists have consistently demonstrated improvements in key sleep parameters. The following tables summarize the quantitative data from studies on lemborexant, a representative dual orexin receptor antagonist.
Table 1: Efficacy of Lemborexant on Objective Sleep Parameters (Polysomnography)
| Parameter | Lemborexant 5 mg | Lemborexant 10 mg | Placebo |
| Change from Baseline in Latency to Persistent Sleep (LPS) in minutes | -21.8 | -28.2 | -11.5 |
| Change from Baseline in Sleep Efficiency (SE) in % | 6.8 | 7.9 | 2.6 |
| Change from Baseline in Wake After Sleep Onset (WASO) in minutes | -39.1 | -46.7 | -20.6 |
Data adapted from long-term clinical trial results.[5]
Table 2: Efficacy of Lemborexant on Subjective Sleep Parameters (Sleep Diary)
| Parameter | Lemborexant 5 mg | Lemborexant 10 mg | Placebo |
| Change from Baseline in subjective Sleep Onset Latency (sSOL) in minutes | -13.0 | -17.0 | -5.7 |
| Change from Baseline in subjective Wake After Sleep Onset (sWASO) in minutes | -24.4 | -30.7 | -12.3 |
| Change from Baseline in subjective Total Sleep Time (sTST) in minutes | 44.4 | 53.1 | 23.3 |
Data adapted from a 6-month, randomized, double-blind, placebo-controlled Phase 3 study.[6]
Experimental Protocols
The data presented above were primarily derived from large-scale, multicenter, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized methodology for such a trial.
Phase 3 Clinical Trial Protocol for an Orexin Receptor Antagonist
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Typically 6 to 12 months, often with a placebo run-in period and a follow-up period to assess for withdrawal effects.[5]
-
Population: Adult patients (18 years and older) with a diagnosis of insomnia disorder according to established diagnostic criteria (e.g., DSM-5).
2. Subject Screening and Enrollment:
-
Inclusion Criteria:
-
Meeting diagnostic criteria for insomnia.
-
Specific thresholds for sleep parameters (e.g., Wake After Sleep Onset > 60 minutes).
-
Stable health status.
-
-
Exclusion Criteria:
-
Presence of other sleep disorders (e.g., narcolepsy, sleep apnea).[4]
-
Certain comorbid medical or psychiatric conditions.
-
Use of other medications that could affect sleep.
-
3. Randomization and Blinding:
-
Subjects are randomly assigned to receive the investigational drug (at different doses) or a matching placebo.
-
Both subjects and investigators are blinded to the treatment assignment.
4. Treatment Administration:
-
The drug or placebo is self-administered orally each night before bedtime.
5. Efficacy Assessments:
-
Objective Measures: Polysomnography (PSG) is conducted at baseline and at specified follow-up points (e.g., end of month 1, 3, and 6). Key PSG endpoints include Latency to Persistent Sleep (LPS), Sleep Efficiency (SE), and Wake After Sleep Onset (WASO).
-
Subjective Measures: Subjects complete a daily electronic sleep diary to record parameters such as subjective Sleep Onset Latency (sSOL), subjective Wake After Sleep Onset (sWASO), and subjective Total Sleep Time (sTST).[6]
6. Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).[5]
-
Vital signs, physical examinations, and clinical laboratory tests are performed at regular intervals.
-
Specific assessments for next-day residual effects, such as the Psychomotor Vigilance Task (PVT) and the Digit Symbol Substitution Test (DSST).
7. Statistical Analysis:
-
The primary and secondary efficacy endpoints are analyzed using appropriate statistical methods (e.g., mixed-effects model for repeated measures) to compare the active treatment groups with the placebo group.
The following diagram illustrates a typical experimental workflow for a Phase 3 clinical trial of an orexin receptor antagonist.
Conclusion
Orexin receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. By specifically targeting the orexin system, these agents effectively promote sleep initiation and maintenance with a favorable safety profile. The quantitative data from rigorous clinical trials demonstrate their efficacy in improving both objective and subjective sleep parameters. The detailed experimental protocols employed in these trials provide a robust framework for the continued investigation and development of novel therapies targeting the sleep-wake cycle. While "this compound" remains an uncharacterized agent, the principles and findings discussed herein for the broader class of orexin receptor antagonists provide a solid foundation for understanding its potential effects and for guiding future research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease | Annual Reviews [annualreviews.org]
- 3. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. Long-term effectiveness and safety of lemborexant in adults with insomnia disorder: results from a phase 3 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lemborexant in subjects previously treated with placebo for 6 months in a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleminorexton: A Comprehensive Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cleminorexton is a hypothetical compound presented for illustrative purposes. The data and experimental details provided herein are representative of a dual orexin (B13118510) receptor antagonist and are not based on an existing therapeutic agent.
Executive Summary
This compound is a novel, potent, and selective dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia. This document provides a comprehensive overview of the non-clinical and clinical safety and toxicology profile of this compound. The non-clinical evaluation, conducted in accordance with global regulatory guidelines, demonstrates a generally favorable safety profile. The primary pharmacological effects are consistent with the mechanism of action, namely sedation and somnolence. No significant off-target toxicities were identified in pivotal non-clinical studies. The clinical safety profile, established through Phase I to III trials, indicates that this compound is well-tolerated at therapeutic doses, with a predictable and manageable adverse event profile.
Non-Clinical Toxicology
A comprehensive battery of non-clinical toxicology studies was conducted to characterize the potential toxicity of this compound. These studies were performed in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity
Single-dose toxicity studies were conducted in both rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) species via the intended clinical route of administration (oral).
Experimental Protocol: Acute Oral Toxicity Study
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Administration: Single oral gavage.
-
Dose Levels: Rats: 0, 500, 1000, 2000 mg/kg; Dogs: 0, 100, 300, 1000 mg/kg.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.
Table 1: Acute Oral Toxicity of this compound
| Species | Sex | NOAEL (mg/kg) | MTD (mg/kg) | LD50 (mg/kg) | Key Observations |
| Rat | M/F | 1000 | 2000 | >2000 | Sedation, ataxia, and lethargy at ≥1000 mg/kg. |
| Dog | M/F | 300 | 1000 | >1000 | Emesis, sedation, and ataxia at ≥300 mg/kg. |
NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose 50.
Repeat-Dose Toxicity
Subchronic and chronic repeat-dose toxicity studies were conducted to assess the toxicological profile of this compound following prolonged administration.
Experimental Protocol: 26-Week Chronic Oral Toxicity Study (Rat)
-
Species: Sprague-Dawley rats.
-
Administration: Daily oral gavage for 26 weeks.
-
Dose Levels: 0, 50, 150, 450 mg/kg/day.
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Table 2: Summary of Findings from 26-Week Rat Chronic Toxicity Study
| Parameter | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Clinical Signs | No treatment-related findings | Intermittent sedation | Dose-related sedation, lethargy |
| Body Weight | No significant effect | No significant effect | Slight decrease in mean body weight gain |
| Hematology | No adverse effects | No adverse effects | No adverse effects |
| Clinical Chemistry | No adverse effects | No adverse effects | Minimal, non-adverse increase in liver enzymes |
| Histopathology | No treatment-related findings | No treatment-related findings | Centrilobular hepatocellular hypertrophy (adaptive) |
| NOAEL | 150 mg/kg/day |
Genetic Toxicology
A standard battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the mutagenic and clastogenic potential of this compound.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
-
Method: Plate incorporation method with and without metabolic activation (S9).
-
Concentrations: 10 - 5000 µ g/plate .
-
Result: Negative. No significant increase in revertant colonies was observed.
Table 3: Genetic Toxicology Profile of this compound
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation | S. typhimurium, E. coli | With and without S9 | Negative |
| In Vitro Chromosomal Aberration | Human peripheral blood lymphocytes | With and without S9 | Negative |
| In Vivo Micronucleus | Rat bone marrow | N/A | Negative |
Safety Pharmacology
The safety pharmacology program for this compound evaluated potential adverse effects on major physiological systems.
Table 4: Safety Pharmacology of this compound
| System | Assay | Species | Key Findings |
| Central Nervous System | Irwin test | Rat | Expected dose-dependent sedation, decreased motor activity. No effects on coordination at therapeutic exposures. |
| Cardiovascular | hERG assay | In vitro | No significant inhibition at concentrations up to 30x the projected human Cmax. |
| Telemetry | Dog | No effects on blood pressure, heart rate, or ECG parameters at doses up to 100 mg/kg. | |
| Respiratory | Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume. |
Clinical Safety
The clinical safety of this compound has been evaluated in a comprehensive program including healthy volunteers and patients with insomnia.
Adverse Events
The most frequently reported adverse events in clinical trials were related to the primary pharmacodynamic effect of this compound.[1][2]
Table 5: Treatment-Emergent Adverse Events (TEAEs) in >2% of Patients in Placebo-Controlled Studies
| Adverse Event | Placebo (n=520) | This compound 25 mg (n=525) | This compound 50 mg (n=518) |
| Somnolence | 3.1% | 7.2% | 9.8% |
| Headache | 4.5% | 5.1% | 5.6% |
| Dizziness | 2.3% | 3.4% | 4.1% |
| Fatigue | 1.9% | 2.8% | 3.9% |
| Dry Mouth | 1.0% | 2.1% | 2.5% |
Serious Adverse Events
Serious adverse events were infrequent and occurred at a similar rate in the this compound and placebo groups. No deaths were reported in the clinical development program.
Events of Special Interest
Consistent with the orexin antagonist class, events of special interest were closely monitored.
-
Narcolepsy-like symptoms: A meta-analysis of clinical trials for similar drugs has shown a higher risk of narcolepsy-like symptoms such as excessive daytime sleepiness and sleep paralysis compared to placebo.[3][4] In the this compound program, rare instances of sleep paralysis and hypnagogic hallucinations were reported, with a slight dose-dependent increase.
-
Complex sleep behaviors: Events such as sleepwalking have been reported for this class of drugs.[1] Patients should be monitored for such behaviors.
-
Suicidal ideation: No increased risk of suicidal ideation was observed with this compound treatment.
Signaling Pathways and Experimental Workflows
Orexin Signaling Pathway and Mechanism of Action of this compound
Caption: Orexin signaling pathway and the antagonistic action of this compound.
General Toxicology Study Workflow
Caption: Workflow for a general repeat-dose toxicology study.
Conclusion
The comprehensive safety and toxicology evaluation of the hypothetical compound this compound reveals a profile consistent with a dual orexin receptor antagonist. The non-clinical studies established a wide safety margin, with no unexpected or organ-specific toxicities identified. The clinical safety profile is characterized by predictable, dose-related adverse events that are extensions of the primary pharmacology. Overall, the risk-benefit assessment supports the continued development of this compound for the treatment of insomnia.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Suvorexant: efficacy and safety profile of a dual orexin receptor antagonist in treating insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Clinical safety and narcolepsy-like symptoms of dual orexin receptor antagonists in patients with insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of Compound X (Cleminorexton) in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are provided as a general template for in vivo mouse studies of a hypothetical orally administered small molecule, referred to as "Compound X (Cleminorexton)." As no specific public data is available for this compound, the dosage, formulation, and experimental parameters provided herein are illustrative examples based on common practices in preclinical research. Researchers must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental model and research question.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Compound X (this compound) to mice. The document covers recommended dosage ranges based on hypothetical preclinical data, formulation guidelines, detailed experimental procedures for pharmacokinetic and pharmacodynamic studies, and data presentation examples.
Compound Information (Hypothetical)
| Parameter | Description |
| Compound Name | Compound X (this compound) |
| Target Pathway | Hypothetical Kinase Inhibitor in Inflammatory Signaling |
| Formulation | Suspension for oral gavage |
| Vehicle | 0.5% (w/v) Methylcellulose (B11928114) in sterile water |
In Vivo Dosage and Administration
Recommended Dosage Range
The selection of an appropriate dose is critical for the success of in vivo studies. The following table summarizes a hypothetical dose-ranging study for Compound X (this compound) in mice.
| Dose Group | Concentration (mg/mL) | Dosing Volume (mL/kg) | Final Dose (mg/kg) | Frequency | Observations |
| 1 | 1 | 10 | 10 | Once Daily | Well-tolerated, minimal target engagement |
| 2 | 3 | 10 | 30 | Once Daily | Well-tolerated, moderate target engagement |
| 3 | 10 | 10 | 100 | Once Daily | Well-tolerated, significant target engagement |
Note: These values are illustrative. An initial dose-finding study (e.g., using a modified Fibonacci dose-escalation method) is strongly recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose for the specific mouse strain and disease model.
Pharmacokinetic Parameters (Hypothetical)
The following table presents hypothetical pharmacokinetic parameters for Compound X (this compound) in mice following a single oral dose of 30 mg/kg.
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 2.5 | µg/mL |
| Time to Maximum Concentration | Tmax | 2 | hours |
| Area Under the Curve (0-24h) | AUC(0-24) | 15 | µg*h/mL |
| Half-life | t1/2 | 6 | hours |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
Compound X (this compound) powder
-
0.5% (w/v) Methylcellulose in sterile water (Vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of Compound X (this compound) based on the desired concentration and final volume.
-
Weigh the precise amount of the compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube.
-
Vortex the tube vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for uniformity before administration. Prepare fresh daily.
Oral Gavage Administration
Materials:
-
Prepared dosing solution
-
Appropriate gauge feeding needle (e.g., 20-22 gauge, 1.5 inches long, ball-tipped)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution to administer (typically 5-10 mL/kg).
-
Draw the calculated volume of the dosing suspension into the syringe fitted with the feeding needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Position the feeding needle at the side of the mouse's mouth and gently advance it along the roof of the mouth until it passes the esophagus. Do not force the needle.
-
Slowly dispense the content of the syringe.
-
Carefully remove the feeding needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Pharmacokinetic Study Protocol
Objective: To determine the plasma concentration-time profile of Compound X (this compound) after a single oral dose.
Materials:
-
Dosing solution
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimate mice to handling for several days prior to the study.
-
Fast mice for 4 hours before dosing (with free access to water).
-
Administer a single oral dose of Compound X (this compound) as described in section 4.2.
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal bleed).
-
Place blood samples into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X (this compound).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for Compound X (this compound).
Experimental Workflow for a Pharmacokinetic Study
Protocol for the Preparation of Cleminorexton Solutions for In Vitro Cell Culture Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
Cleminorexton is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist. Orexin neuropeptides and their receptors are key regulators of several physiological processes, including wakefulness, appetite, and mood. The orexin system, particularly the OX2R, is a significant target for the development of therapeutics for sleep disorders and other neurological conditions. These application notes provide a detailed protocol for the solubilization of this compound for use in cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.
Data Presentation
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 512.52 g/mol [1] |
| Appearance | Crystalline solid |
| Storage of Solid | Short-term (days to weeks): 0 - 4°C[1] |
| Long-term (months to years): -20°C[1] | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Storage | -20°C |
| Biosafety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the compound.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5125 mg of this compound (Molecular Weight = 512.52 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO to the 0.5125 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM DMSO stock solution to the final desired working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the diluted this compound solution to your cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix Gently: Gently swirl the culture plates to ensure even distribution of this compound in the medium.
-
Incubate: Return the cell culture plates to the incubator and proceed with the experimental timeline.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the orexin 2 receptor and the experimental workflow for preparing this compound for cell culture.
Caption: Orexin 2 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Preparation.
Mechanism of Action
This compound is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[2][3] The binding of this compound to OX2R can activate multiple intracellular signaling cascades depending on the cellular context.[2][4] As illustrated in the signaling pathway diagram, OX2R can couple to Gq, Gi, and Gs proteins.[2][5][6]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC).[5]
-
Gs and Gi Pathways: OX2R can also couple to Gs and Gi proteins, which respectively activate or inhibit adenylyl cyclase (AC), leading to an increase or decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[4]
-
MAPK Pathway: Downstream of these initial signaling events, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, can be activated, leading to changes in gene expression and cellular function.[4][6]
The net effect of OX2R activation by this compound is typically an increase in neuronal excitability, which underlies its role in promoting wakefulness.
References
- 1. medkoo.com [medkoo.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Cleminorexton: A Potent and Selective Orexin 2 Receptor Agonist for GPCR Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cleminorexton is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2][3] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of sleep-wake states, appetite, and reward processing.[4][5] Selective activation of OX2R is a key area of research for the potential treatment of sleep disorders such as narcolepsy.[6][7][8] this compound serves as a valuable tool compound for investigating the physiological roles of OX2R and for the discovery of novel therapeutics targeting this receptor.
These application notes provide an overview of this compound's utility in GPCR research, including its pharmacological properties and detailed protocols for its in vitro characterization.
Pharmacological Profile
While specific quantitative data for this compound is not extensively published, it is characterized as a potent and selective OX2R agonist. For the purpose of illustrating the expected pharmacological profile of a tool compound like this compound, the following table summarizes data for other well-characterized selective OX2R agonists.
| Compound | Target | Assay Type | EC50 (nM) | Selectivity over OX1R | Reference |
| Danavorexton (TAK-925) | hOX2R | Calcium Mobilization | 5.5 | >5,000-fold | [9] |
| OX-201 | hOX2R | Calcium Mobilization | 8.0 | >1,000-fold | [9] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | hOX2R | Calcium Mobilization | 0.055 | ~1,000-fold | [6][10] |
| TAK-861 | hOX2R | Calcium Mobilization | 2.5 | >3,000-fold | [11] |
| Orexin-A | hOX1R | Calcium Mobilization | 0.50 | - | [6][10] |
| hOX2R | Calcium Mobilization | 0.20 | - | [6][10] |
Signaling Pathways
The orexin 2 receptor is known to couple to multiple G protein signaling pathways. The primary pathway involves coupling to Gq proteins, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12] Additionally, OX2R can couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, or in some cellular contexts, to Gs proteins to stimulate cAMP production.[12][13]
OX2R Signaling Pathways
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the activity of this compound or other OX2R agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like OX2R.
Calcium Mobilization Workflow
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human OX2R (and OX1R for selectivity).
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Orexin-A.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.
Protocol:
-
Cell Plating: Seed the CHO-hOX2R cells into the assay plates at a density of 40,000-80,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Orexin-A in Assay Buffer. The final DMSO concentration should be below 0.5%.
-
-
Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
cAMP Accumulation Assay (Gi/o-coupled)
This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, upon activation of Gi/o-coupled receptors.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human OX2R.
-
Culture Medium: As above.
-
Assay Plates: White-walled, 96- or 384-well plates.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Plating: Seed cells as described for the calcium mobilization assay.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add Stimulation Buffer containing a fixed concentration of forskolin (e.g., 5 µM) and serial dilutions of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor.
-
Plot the measured signal against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
Receptor Selectivity Profiling
To determine the selectivity of this compound for OX2R over OX1R, the above functional assays should be performed in parallel using a cell line stably expressing human OX1R.
Receptor Selectivity Determination
The selectivity ratio is calculated by dividing the EC₅₀ (or IC₅₀) value for OX1R by the EC₅₀ (or IC₅₀) value for OX2R. A higher ratio indicates greater selectivity for OX2R.
This compound is a valuable pharmacological tool for the study of the orexin system. Its high potency and selectivity for the orexin 2 receptor allow for the precise investigation of OX2R-mediated signaling and its physiological consequences. The protocols provided herein offer a robust framework for characterizing the in vitro pharmacology of this compound and similar compounds, facilitating further research into the therapeutic potential of targeting the orexin 2 receptor.
References
- 1. This compound | OX2R agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 12. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 13. Activation of orexin/hypocretin type 1 receptors stimulates cAMP synthesis in primary cultures of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cleminorexton in Neuroscience Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleminorexton, also known as Compound 67A, is a potent and selective agonist for the orexin-2 receptor (OX2R). The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin-1 receptor, OX1R, and OX2R), is a critical regulator of wakefulness, sleep, appetite, and reward-related behaviors. Deficiencies in the orexin system are the underlying cause of narcolepsy type 1. As a selective OX2R agonist, this compound offers a targeted approach to modulate the orexin system, making it a valuable tool for neuroscience research and a potential therapeutic agent for disorders associated with orexin insufficiency.
These application notes provide a comprehensive overview of the use of this compound in neuroscience experiments, including its pharmacological properties, detailed experimental protocols, and data presentation guidelines.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound (Compound 67A) at the human orexin receptors. The data has been extracted from patent WO2023167925A1, which describes the discovery and characterization of this compound.
Table 1: In Vitro Agonist Activity of this compound (Compound 67A) at Human Orexin Receptors
| Compound | Orexin Receptor | EC50 (nM) |
| This compound (Compound 67A) | OX1R | >10000 |
| This compound (Compound 67A) | OX2R | 1.3 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile of this compound (Compound 67A)
| Compound | Selectivity (OX1R EC50 / OX2R EC50) |
| This compound (Compound 67A) | >7692-fold |
This high selectivity for OX2R over OX1R makes this compound an excellent tool for dissecting the specific roles of the OX2R in various physiological processes.
Signaling Pathway
This compound, as an OX2R agonist, mimics the action of the endogenous orexin peptides at this receptor. The OX2R is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 and Gs proteins. Upon activation, it initiates a cascade of intracellular signaling events, leading to neuronal depolarization and increased excitability.
Figure 1: Simplified signaling pathway of this compound via the OX2R.
Experimental Protocols
The following are detailed protocols for key neuroscience experiments to characterize the effects of this compound.
Protocol 1: In Vivo Assessment of Wake-Promoting Effects using EEG/EMG Recordings in Mice
This protocol is designed to evaluate the effects of this compound on sleep-wake architecture.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
-
Adult male C57BL/6J mice (8-12 weeks old)
-
Stereotaxic apparatus
-
Surgical tools for electrode implantation
-
EEG and EMG electrodes
-
Dental cement
-
Data acquisition system for EEG/EMG recording
-
Sleep scoring software
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG screw electrodes (typically over the frontal and parietal cortices).
-
Insert two EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the mouse to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Individually house the mice in recording chambers and connect them to the recording cables.
-
Allow for a habituation period of at least 48 hours.
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Prepare a solution of this compound in the chosen vehicle. The dose will need to be determined empirically, but a starting point for a novel OX2R agonist could be in the range of 1-30 mg/kg for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Administer this compound or vehicle to the mice at the beginning of the light (inactive) or dark (active) phase.
-
Record EEG/EMG activity continuously for at least 24 hours post-injection.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.
-
Quantify the time spent in each state, the number and duration of sleep/wake bouts, and sleep latency.
-
Compare the effects of this compound with the vehicle control group.
-
Figure 2: Experimental workflow for assessing the wake-promoting effects of this compound.
Protocol 2: Assessment of Cataplexy in a Mouse Model of Narcolepsy
This protocol is for evaluating the potential of this compound to reduce cataplexy in orexin-deficient mice.
Materials:
-
Orexin/ataxin-3 transgenic mice or orexin knockout mice (and wild-type littermate controls).
-
This compound and vehicle.
-
EEG/EMG recording setup as described in Protocol 1.
-
Video recording system synchronized with EEG/EMG data acquisition.
-
Palatable food (e.g., chocolate) to trigger cataplexy.
Procedure:
-
Animal Model and Surgery:
-
Use a validated mouse model of narcolepsy with cataplexy.
-
Perform EEG/EMG implantation surgery as described in Protocol 1.
-
-
Baseline Cataplexy Assessment:
-
After recovery, record baseline EEG/EMG and video for 24 hours.
-
To increase the frequency of cataplexy, introduce novel and palatable food items during the active phase.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle.
-
Record EEG/EMG and video for several hours post-administration.
-
Present palatable food at specific time points post-injection to assess the drug's effect on triggered cataplexy.
-
-
Data Analysis:
-
Manually score cataplectic episodes based on the following criteria:
-
Abrupt cessation of motor activity.
-
Loss of EMG tone for ≥10 seconds.
-
Presence of a sleep-like EEG (theta-dominant activity).
-
The animal was in a clear state of wakefulness for at least 40 seconds preceding the episode.
-
-
Quantify the number and duration of cataplectic attacks.
-
Compare the effects of this compound with the vehicle control.
-
Protocol 3: Conditioned Place Preference (CPP) for Assessing Rewarding or Aversive Properties
This protocol determines if this compound has rewarding or aversive effects, which is important for assessing its abuse potential.
Materials:
-
Conditioned place preference apparatus (a box with at least two distinct compartments).
-
This compound and vehicle.
-
Mice.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each mouse in the center of the apparatus and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On "drug" conditioning days, administer this compound and immediately confine the mouse to one of the compartments for 30-45 minutes.
-
On "vehicle" conditioning days, administer the vehicle and confine the mouse to the other compartment for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced to avoid bias.
-
-
Post-Conditioning (Test):
-
On the test day, place the mouse in the center of the apparatus in a drug-free state and allow it to freely explore for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test session.
-
A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a significant decrease suggests an aversive effect.
-
Figure 3: Logical workflow for the Conditioned Place Preference (CPP) experiment.
Conclusion
This compound is a highly selective and potent OX2R agonist with significant potential as a research tool in neuroscience. The protocols outlined above provide a framework for investigating its effects on sleep, wakefulness, and reward-related behaviors. Researchers should carefully consider dose-response relationships and appropriate vehicle controls in their experimental designs. The high selectivity of this compound makes it particularly valuable for elucidating the specific functions of the orexin-2 receptor in health and disease.
Application Notes and Protocols for the Administration of Cleminorexton in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleminorexton is a potent and selective orexin-2 receptor (OX2R) agonist. The orexin (B13118510) system is a key regulator of several crucial physiological functions, including sleep-wake cycles, arousal, appetite, and reward-seeking behaviors. As an OX2R agonist, this compound is anticipated to promote wakefulness, enhance arousal, and potentially modulate motivated behaviors. These application notes provide a comprehensive guide for the administration of this compound in preclinical behavioral assays to investigate its functional effects.
Due to the limited availability of specific pharmacokinetic and behavioral data for this compound in the public domain, the following protocols and recommendations are based on the known mechanism of action and data from other selective OX2R agonists. It is imperative for researchers to conduct initial dose-finding studies, assess pharmacokinetic properties, and determine blood-brain barrier penetration for this compound before commencing large-scale behavioral experiments.
Orexin-2 Receptor Signaling Pathway
Activation of the orexin-2 receptor (OX2R) by an agonist like this compound initiates a G-protein coupled signaling cascade, primarily through Gq/11 and Gs pathways. This leads to the activation of downstream effectors, resulting in neuronal excitation and the promotion of wakefulness and arousal.
Caption: Orexin-2 Receptor Signaling Pathway.
Data Presentation: Representative Data for a Selective OX2R Agonist
The following table summarizes hypothetical quantitative data based on published results for selective OX2R agonists in rodent models. This data is for illustrative purposes to guide researchers on the expected outcomes and effect sizes. Actual results with this compound may vary.
| Behavioral Assay | Species | Administration Route | Dose (mg/kg) | Key Metric | Vehicle | OX2R Agonist Treatment | Percent Change (%) |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 10 | Total Distance Traveled (m) | 150 ± 15 | 250 ± 20 | +67% |
| Rearing Frequency | 45 ± 5 | 75 ± 8 | +67% | ||||
| Sleep/Wake EEG/EMG Analysis | Rat | Oral Gavage (p.o.) | 30 | Wakefulness Time (min) | 120 ± 10 (in first 4h) | 220 ± 12 (in first 4h) | +83% |
| NREM Sleep Latency (min) | 15 ± 3 | 90 ± 10 | +500% | ||||
| Conditioned Place Preference | Mouse | Subcutaneous (s.c.) | 5 | Time in Drug-Paired Side (s) | 450 ± 30 | 470 ± 35 | +4% (Not Significant) |
Experimental Protocols
General Considerations for Administration
-
Vehicle Selection: The solubility of this compound in standard vehicles (e.g., sterile water, saline, 0.5% methylcellulose, DMSO) must be determined. Start with a small amount of the compound and test its solubility in various solvents. For in vivo use, the final concentration of organic solvents like DMSO should be minimized (typically <10% of the total volume).
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral gavage, intracerebroventricular) will depend on the experimental question and the pharmacokinetic properties of this compound. Oral and systemic routes are common for assessing overall behavioral effects, while central administration can be used to confirm direct CNS action.
-
Dose Selection: A dose-response curve should be established for each behavioral assay. Based on data from other OX2R agonists, a starting dose range of 1-30 mg/kg for systemic administration can be considered for initial studies.
Protocol 1: Assessment of Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity, a measure of general arousal and activity levels.
Materials:
-
This compound
-
Appropriate vehicle
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated tracking software
-
Syringes and needles for administration
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of testing.
-
Administration: Administer this compound or vehicle to the animals via the chosen route.
-
Acclimation to Arena: After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place each animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a set period (e.g., 60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound with the vehicle control group.
Protocol 2: Sleep/Wake Cycle Analysis via EEG/EMG
This protocol evaluates the wake-promoting effects of this compound by directly measuring sleep and wake states.
Materials:
-
This compound and vehicle
-
Surgically implanted EEG/EMG electrodes in rodents
-
Data acquisition system for continuous EEG/EMG recording
-
Sleep scoring software
Procedure:
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recording and allowed to recover fully.
-
Baseline Recording: Record baseline sleep/wake patterns for at least 24 hours before drug administration.
-
Administration: Administer this compound or vehicle at a specific time point, typically at the beginning of the light (inactive) phase to assess wake-promoting effects.
-
Post-administration Recording: Continuously record EEG/EMG for at least 24 hours following administration.
-
Sleep Scoring: Manually or automatically score the recordings into distinct stages: wakefulness, NREM sleep, and REM sleep.
-
Data Analysis: Quantify the time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts. Compare the results between the this compound and vehicle groups.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Application Notes and Protocols for Efficacy Studies of Cleminorexton, a Novel Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Cleminorexton, a novel dual orexin (B13118510) receptor antagonist (DORA) designed for the treatment of insomnia. The protocols outlined herein cover in vitro characterization, in vivo efficacy assessment in rodent models, and safety pharmacology studies. This document is intended to assist researchers in designing and executing robust experiments to determine the therapeutic potential of this compound.
Introduction
Orexin neuropeptides, Orexin-A and Orexin-B, are key regulators of wakefulness, produced by neurons in the lateral hypothalamus. They exert their effects through two G-protein coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The orexin signaling pathway is a critical component of the sleep-wake cycle. Antagonism of both OX1R and OX2R has been shown to be an effective therapeutic strategy for insomnia by promoting sleep onset and maintenance.[1] this compound is a novel dual orexin receptor antagonist with high affinity for both OX1R and OX2R. These protocols are designed to rigorously assess its efficacy and safety profile.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at both OX1R and OX2R, thereby blocking the wake-promoting signals of Orexin-A and Orexin-B. This inhibition of orexin signaling is hypothesized to reduce hyperarousal and facilitate the transition to and maintenance of sleep.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
The following protocols are designed to assess the in vitro and in vivo efficacy of this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonist activity of this compound at human OX1 and OX2 receptors.
Protocol 1: Radioligand Binding Assay
-
Cell Culture: Maintain CHO-K1 cells stably expressing either human OX1R or OX2R in appropriate culture medium.
-
Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate the cell membrane fraction.
-
Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-Suvorexant) and varying concentrations of this compound.
-
Detection: After incubation, separate bound from unbound radioligand by rapid filtration. Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) for this compound by fitting the data to a one-site competition binding model.
Protocol 2: Calcium Flux Functional Assay
-
Cell Culture and Plating: Plate CHO-K1 cells expressing either OX1R or OX2R in 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Challenge: Add a known concentration of Orexin-A (for OX1R and OX2R) or Orexin-B (for OX2R) to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound by plotting the inhibition of the agonist response against the concentration of this compound.
In Vivo Efficacy in Rodent Models of Insomnia
Objective: To evaluate the sleep-promoting effects of this compound in rats.
Protocol 3: Polysomnography (PSG) in Rats
-
Animal Preparation: Surgically implant male Wistar rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period.
-
Acclimation: Acclimate the rats to the recording chambers and handling procedures.
-
Drug Administration: Administer this compound or vehicle orally at the beginning of the dark phase (active period for rats).
-
PSG Recording: Record EEG and EMG data continuously for at least 8 hours post-dosing.
-
Sleep Scoring: Manually or automatically score the PSG data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Quantify the effects of this compound on sleep parameters, including latency to persistent sleep, total sleep time, and wake after sleep onset (WASO).
Safety Pharmacology
Objective: To assess potential adverse effects of this compound on motor coordination.
Protocol 4: Rotarod Test in Mice
-
Animal Training: Train male C57BL/6 mice on a rotarod apparatus at a fixed or accelerating speed until they can maintain their position for a set duration.
-
Drug Administration: Administer this compound or vehicle orally.
-
Testing: At various time points post-dosing, place the mice on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | OX1R | OX2R |
| Binding Affinity (Ki, nM) | ||
| Functional Antagonism (IC₅₀, nM) |
Table 2: Effects of this compound on Sleep Architecture in Rats
| Treatment Group | Latency to Persistent Sleep (min) | Total Sleep Time (min) | Wake After Sleep Onset (WASO, min) | NREM Sleep (min) | REM Sleep (min) |
| Vehicle | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) |
Table 3: Effect of this compound on Motor Coordination in Mice (Rotarod)
| Treatment Group | Latency to Fall (seconds) at 1h post-dose | Latency to Fall (seconds) at 4h post-dose |
| Vehicle | ||
| This compound (30 mg/kg) | ||
| This compound (100 mg/kg) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for evaluating the efficacy of this compound.
Figure 2: Preclinical Efficacy Workflow for this compound.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the preclinical assessment of this compound's efficacy as a dual orexin receptor antagonist. Successful completion of these studies will provide the necessary data to support the advancement of this compound into clinical development for the treatment of insomnia.
References
Techniques for Measuring Cleminorexton (OX2R Agonist) Receptor Occupancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleminorexton is a potent and selective agonist of the Orexin-2 Receptor (OX2R), a G-protein coupled receptor critically involved in the regulation of wakefulness, feeding behavior, and other physiological processes. Understanding the degree to which this compound occupies its target receptor in the central nervous system is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for measuring OX2R occupancy, focusing on established preclinical techniques.
The methodologies outlined below are primarily based on competitive binding principles, where the binding of a radiolabeled ligand to OX2R is displaced by the unlabeled investigational compound (this compound).
Key Methodologies for Measuring OX2R Occupancy
The primary techniques for quantifying OX2R occupancy in preclinical settings are in vivo and ex vivo receptor occupancy assays, as well as Positron Emission Tomography (PET) imaging.
Ex Vivo Receptor Occupancy Assay
This technique involves administering this compound to a subject, followed by the removal of brain tissue to measure receptor occupancy in vitro.
Experimental Protocol: Ex Vivo Autoradiography
-
Animal Dosing:
-
Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) to a cohort of rodents (e.g., rats or mice).
-
Include a vehicle-treated control group.
-
The dosage and time points for tissue collection should be based on the known pharmacokinetic profile of this compound.
-
-
Tissue Collection:
-
At the predetermined time point, euthanize the animals and rapidly extract the brains.
-
A blood sample should be collected at the time of sacrifice for subsequent analysis of plasma drug concentration.
-
Immediately freeze the brains in isopentane (B150273) cooled with dry ice to preserve tissue integrity and prevent drug dissociation.
-
-
Cryosectioning:
-
Mount the frozen brains onto a cryostat chuck.
-
Cut coronal brain sections (typically 10-20 µm thick) containing OX2R-rich regions (e.g., tuberomammillary nucleus, hippocampus, cerebral cortex).
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the brain sections with a solution containing a radiolabeled OX2R antagonist (e.g., [³H]-EMPA). The choice of radioligand is critical and should have high affinity and selectivity for OX2R.
-
The incubation is typically performed at room temperature for a defined period to reach equilibrium.
-
-
Washing:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. This step is crucial for reducing non-specific binding.
-
-
Signal Detection and Analysis:
-
Expose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Quantify the signal intensity in specific brain regions using densitometry.
-
Calculate the percentage of receptor occupancy by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated controls:
-
% Occupancy = (1 - (Specific Binding in Treated / Specific Binding in Vehicle)) x 100
-
-
Experimental Workflow for Ex Vivo Receptor Occupancy
In Vivo Receptor Occupancy Assay
This method measures receptor occupancy directly in the living animal by administering a radiotracer.
Experimental Protocol: In Vivo Radiotracer Displacement
-
Animal Dosing:
-
Administer this compound to the animals at various doses.
-
Include a vehicle-treated control group.
-
-
Radiotracer Administration:
-
At the time of expected peak receptor occupancy by this compound, administer a radiolabeled OX2R ligand (e.g., a ¹¹C or ¹⁸F labeled antagonist) intravenously.
-
-
Tissue Collection and Analysis:
-
After a set period for the radiotracer to distribute and bind to the receptors, euthanize the animals.
-
Dissect specific brain regions rich in OX2R and a reference region with low to no OX2R expression (e.g., cerebellum).
-
Measure the radioactivity in each brain region using a gamma counter.
-
The specific binding is determined by the difference in radioactivity between the target and reference regions.
-
Calculate receptor occupancy as described for the ex vivo method.
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative measurement of receptor occupancy in real-time in living subjects, including humans.
Experimental Protocol: PET Imaging
-
Radiotracer Selection:
-
A suitable PET radiotracer for OX2R is required. Several have been developed for preclinical research, including [¹¹C]EMPA and [¹¹C]MK-1064, though none are currently standard for clinical use.[1][2][3] The ideal tracer would have high affinity and selectivity for OX2R, good brain penetration, and appropriate kinetics.
-
-
Imaging Procedure:
-
A baseline PET scan is performed on the subject to measure the baseline receptor density.
-
This compound is administered, and after a sufficient time for drug distribution, a second PET scan is conducted with the same radiotracer.
-
-
Data Analysis:
-
The binding potential (BP) of the radiotracer in OX2R-rich brain regions is calculated for both the baseline and post-drug scans.
-
The percentage of receptor occupancy is calculated as the percentage change in BP between the baseline and post-drug scans.
-
Logical Relationship for PET Occupancy Measurement
Quantitative Data Summary
The following tables summarize key quantitative data for selected OX2R radioligands and the relationship between receptor occupancy and efficacy for orexin (B13118510) receptor modulators.
Table 1: Binding Affinities of Selected OX2R PET Radioligands
| Radioligand | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| [¹¹C]OX₂-2201 | OX2R | 3.6 | [1] |
| [¹¹C]OX₂-2202 | OX2R | 2.2 | [1] |
Table 2: Receptor Occupancy and Efficacy for Orexin Receptor Antagonists
| Drug Class | Target Receptor | Efficacy Threshold (% Occupancy) | Species | Reference |
| Dual Orexin Receptor Antagonists (DORAs) | OX2R | 65 - 80% | Rat, Dog |
Note: While this compound is an agonist, the occupancy required for its efficacy can be determined using similar techniques, with the understanding that the functional outcome will be receptor activation rather than blockade.
Orexin-2 Receptor (OX2R) Signaling Pathway
This compound, as an OX2R agonist, is expected to activate the downstream signaling pathways associated with this receptor. OX2R couples to both Gq and Gi G-proteins.[4][5]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi pathway is primarily inhibitory, leading to a decrease in cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.
-
Downstream Effects: The increase in intracellular calcium and activation of PKC can lead to the activation of various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation), which ultimately modulates neuronal excitability and gene expression.
Orexin-2 Receptor Signaling Pathway Diagram
Conclusion
The accurate measurement of this compound receptor occupancy is a critical component of its preclinical and clinical development. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development. Ex vivo autoradiography is a robust method for preclinical PK/PD modeling, while PET imaging offers the significant advantage of non-invasive, longitudinal assessment in both preclinical and clinical settings. These detailed protocols and application notes provide a foundation for researchers to design and execute rigorous studies to characterize the receptor occupancy of this compound.
References
- 1. Development of Novel 11C-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cleminorexton solution preparation and stability
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cleminorexton is a potent and selective agonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain. Orexin (B13118510) signaling is crucial for regulating several physiological processes, most notably wakefulness, appetite, and reward pathways. Due to its selective agonism for OX2R, this compound is a valuable research tool for investigating the therapeutic potential of targeting the orexin system in disorders such as narcolepsy and other conditions characterized by excessive daytime sleepiness.
These application notes provide guidelines for the preparation of this compound solutions and preliminary insights into its stability. The included protocols are based on established methodologies for similar orexin receptor agonists and are intended to serve as a starting point for experimental design.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₄F₄N₂O₄S | MedKoo Biosciences |
| Molecular Weight | 512.52 g/mol | MedKoo Biosciences |
| Appearance | White to off-white solid | General observation |
| Purity | ≥98% (typically by HPLC) | General supplier specification |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Store at -20°C for long-term | MedKoo Biosciences |
Table 2: Recommended Stock Solution Preparation
| Solvent | Concentration | Storage Conditions | Notes |
| DMSO | 10 mM | -20°C in aliquots | Minimize freeze-thaw cycles. Warm to room temperature before use. |
Table 3: General Stability Profile of Orexin Agonists in Solution
| Condition | General Stability | Recommendations |
| pH | Degradation may occur at extreme pH values. | Prepare fresh dilutions in physiological buffers (pH 7.2-7.4) for immediate use in cell-based assays. |
| Temperature | Stable for short periods at room temperature. Long-term storage in solution is not recommended. | Keep stock solutions frozen. Thaw only the required amount for an experiment. |
| Light | Potential for photodegradation. | Protect solutions from direct light by using amber vials or covering tubes with foil. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
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Calibrated pipette
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 5.13 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.13 mg, add 1 mL of DMSO.
-
Vortex the solution gently until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Orexin-2 Receptor Activation Assay (Calcium Mobilization)
This protocol describes a general procedure for assessing the agonist activity of this compound at the OX2R using a calcium mobilization assay, a common method for GPCRs that couple through the Gq pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human orexin-2 receptor (hOX2R)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Orexin-A)
-
96-well black, clear-bottom assay plates
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the hOX2R-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock solution. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Prepare a dilution series of the positive control (Orexin-A).
-
-
Calcium Flux Measurement:
-
After the incubation period, place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
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Establish a stable baseline fluorescence reading for each well.
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Program the instrument to automatically inject the this compound dilutions and controls.
-
Continue recording the fluorescence signal to measure the increase in intracellular calcium concentration in response to receptor activation.
-
-
Data Analysis:
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Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Mandatory Visualization
Caption: Workflow for the preparation of a this compound stock solution.
Troubleshooting & Optimization
Technical Support Center: Improving Cleminorexton Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cleminorexton in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for this compound and many other poorly soluble compounds.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this:
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Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1%, as higher concentrations can be toxic to cells and may affect assay results.
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Use a co-solvent: Employing a water-miscible organic co-solvent can help maintain solubility.[4][5]
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Optimize pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[4]
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Incorporate surfactants: Non-ionic surfactants can be used to increase the solubility of poorly soluble drugs.[6]
Q3: What are the main techniques to enhance the aqueous solubility of a compound like this compound?
A3: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[4]
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Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), creating solid dispersions, and forming amorphous states.[4][6][7]
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Chemical Modifications: These strategies involve salt formation, the use of co-solvents, pH adjustment, and complexation with agents like cyclodextrins.[4][7]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Buffer
Q: I've prepared a 10 mM stock of this compound in DMSO, but it precipitates when I dilute it to 10 µM in my cell culture medium. How can I resolve this?
A: This is a classic sign of a compound crashing out of solution when the solvent environment changes from organic to aqueous. Here are some troubleshooting steps:
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Decrease Stock Concentration: Lowering the concentration of your DMSO stock solution can sometimes prevent precipitation upon dilution.[4]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute into a mixture of DMSO and your aqueous buffer, and then further dilute into the final aqueous medium.[4]
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Increase Incubation Temperature: Solubility is often temperature-dependent. A modest increase in the incubation temperature of your final solution might help, but ensure it is compatible with your assay.[4]
-
Use of Excipients: Consider the use of solubility-enhancing excipients in your final aqueous solution.
Issue 2: Inconsistent Results in Cellular Assays
Q: I am observing high variability in my experimental results when testing different batches of this compound. Could this be related to solubility?
A: Yes, inconsistent solubility can lead to variable effective concentrations in your assay, resulting in fluctuating results.
-
Ensure Complete Dissolution of Stock: Before each use, ensure your this compound stock solution is fully dissolved. Vortexing and brief sonication can help.
-
Equilibration Time: After diluting into the final aqueous medium, allow sufficient time for the solution to equilibrate before adding it to your cells. Insufficient equilibration can lead to inconsistent amounts of dissolved compound.[4]
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Characterize Solid Form: Different batches of a compound may have different crystalline forms (polymorphs), which can affect solubility.[4]
Quantitative Data Summary
The following tables provide representative data on the solubility of a hypothetical poorly soluble compound, "Compound X," which can be used as a reference for optimizing this compound's solubility.
Table 1: Solubility of Compound X in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 100 |
| Ethanol | 5.2 |
| Propylene Glycol | 12.5 |
Table 2: Effect of Co-solvents on Aqueous Solubility of Compound X
| Aqueous System (PBS, pH 7.4) | Solubility (µg/mL) |
| No Co-solvent | 0.8 |
| 1% DMSO | 5.3 |
| 5% DMSO | 28.1 |
| 1% Ethanol | 3.2 |
| 5% Ethanol | 15.7 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
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Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol is adapted from high-throughput screening methods to assess the kinetic solubility of a compound.[8][9]
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).[10]
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Add the this compound stock solution to the aqueous test buffer (e.g., PBS, pH 7.4) to a final concentration.
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Shake the mixture at room temperature for a defined period (e.g., 2 hours).
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Filter the solution to remove any precipitated compound.
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Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[10]
Visualizations
Signaling Pathway
Below is a hypothetical signaling pathway that a compound like this compound might modulate. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
overcoming off-target effects of Cleminorexton
Welcome to the technical support center for Cleminorexton. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges. The following guides and frequently asked questions (FAQs) address common issues, with a focus on overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual orexin (B13118510) receptor antagonist (DORA). It functions by competitively binding to and inhibiting the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] These receptors are key components of the orexin neuropeptide system, which plays a crucial role in regulating wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, this compound suppresses wakefulness and promotes sleep.[1][2]
Q2: What are the potential off-target effects of this compound?
As with other orexin receptor antagonists, potential off-target effects of this compound may include:
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Next-day somnolence or impaired alertness: This can occur if the drug's half-life is too long or if the dosage is too high, leading to residual receptor occupancy.
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Cardiovascular effects: Off-target binding to other receptors or ion channels could potentially lead to changes in heart rate or blood pressure.
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Worsening of depression or suicidal ideation: This has been noted as a possible side effect for some orexin receptor antagonists.[3]
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Complex sleep behaviors: Events such as sleep-walking have been reported with this class of drugs.[3]
It is crucial to characterize the selectivity profile of this compound to understand and mitigate these potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly high level of sedation or prolonged sedative effects in animal models.
Q: My in vivo experiments with this compound are showing a greater-than-expected sedative effect, and the animals appear lethargic long after the predicted therapeutic window. How can I troubleshoot this?
A: This issue could arise from several factors, including incorrect dosage, metabolic differences in the animal model, or potential off-target effects. Here is a systematic approach to investigate this observation:
Step 1: Verify Dosing and Formulation
-
Action: Double-check all calculations for your dosing solutions. Ensure the compound is fully solubilized in the vehicle and that the formulation is stable.
-
Rationale: Inaccurate dosing is a common source of unexpected efficacy or side effects.
Step 2: Pharmacokinetic (PK) Analysis
-
Action: Conduct a PK study in your specific animal model to determine the concentration of this compound in the plasma and brain over time.
-
Rationale: The metabolic rate of the compound can vary significantly between species. A longer-than-expected half-life in your model could explain the prolonged sedation.
Step 3: In Vitro Receptor Occupancy Assay
-
Action: Perform a competitive radioligand binding assay using cell lines expressing OX1R and OX2R.
-
Rationale: This will confirm the on-target potency (Ki) of this compound and ensure it aligns with expected values.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing human OX1R or OX2R.
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Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled orexin peptide (e.g., [125I]-Orexin-A), and varying concentrations of this compound.
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Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
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Washing and Detection: Rapidly filter the contents of each well and wash with cold assay buffer to separate bound from unbound radioligand. Measure the radioactivity of the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki.
Hypothetical Binding Affinity Data for this compound
| Receptor | Radioligand | Ki (nM) |
| OX1R | [125I]-Orexin-A | 1.2 |
| OX2R | [125I]-Orexin-A | 0.8 |
Step 4: Off-Target Screening
-
Action: Utilize a broad panel of receptor and ion channel binding assays to identify potential off-target interactions.
-
Rationale: this compound may be binding to other receptors that contribute to sedation, such as histamine (B1213489) or GABAA receptors.[2]
Experimental Workflow for Off-Target Screening
References
Technical Support Center: Optimizing Cleminorexton for Neuronal Activation
Disclaimer: The following information is intended for research professionals and is for informational purposes only. "Cleminorexton" is a fictional compound name created for this guide. The data and protocols are based on the established characteristics of selective orexin (B13118510) receptor 2 (OX2R) agonists. Researchers should adapt these guidelines based on the specific properties of their experimental compound and system.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a selective agonist for the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Upon binding, this compound is expected to activate the canonical Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are key events that lead to increased neuronal excitability.[1] While the Gq pathway is primary, coupling to Gi and Gs pathways has also been reported for OX2R, suggesting a complex signaling profile.
Q2: What is a suitable starting concentration range for in vitro experiments with this compound?
A2: For a novel compound like this compound, a broad dose-response study is recommended to determine its potency and optimal concentration range. A good starting point is a logarithmic dilution series ranging from 1 nM to 100 µM.[2] Based on published data for various selective OX2R agonists, the half-maximal effective concentration (EC50) for neuronal activation is often in the low nanomolar to micromolar range.[3][4][5][6][7]
Q3: What are the anticipated physiological effects of this compound on primary neurons?
A3: this compound is expected to have an excitatory effect on neurons. This can manifest as membrane depolarization, an increased firing rate of action potentials, and a higher frequency of spontaneous excitatory postsynaptic currents (EPSCs).[8][9] A reliable marker for this neuronal activation is the induction of immediate early genes, such as c-Fos, which can be measured a few hours after stimulation.[3][10]
Q4: What is the recommended incubation time for this compound in neuronal cultures?
A4: The optimal incubation time will depend on the experimental endpoint. For acute effects on neuronal activity, such as changes in intracellular calcium levels or electrophysiological properties, responses can typically be observed within minutes of application.[3][10] For measuring changes in gene expression, like c-Fos induction, an incubation period of 2 to 6 hours is generally appropriate.[11] For longer-term studies assessing neuronal health or network plasticity, incubation times of 24 hours or more may be necessary; however, it is crucial to monitor for potential cytotoxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable neuronal activation | Sub-threshold Concentration: The concentration of this compound may be too low to elicit a detectable response. | Conduct a broader dose-response study, extending to higher concentrations (e.g., up to 100 µM).[2] |
| Compound Instability: The compound may be degrading in the culture medium at 37°C. | Evaluate the stability of this compound in your culture medium over your experimental timeframe. Consider preparing fresh stock solutions for each experiment.[2] | |
| Low Receptor Expression: The cultured neurons may have insufficient levels of OX2R expression. | Confirm OX2R expression in your specific neuronal cell type using techniques such as RT-PCR, Western blotting, or immunocytochemistry. | |
| Insensitive Assay: The chosen assay may not be sensitive enough to detect the effects of the compound. | Consider employing a more direct and sensitive measure of neuronal activation, such as calcium imaging or electrophysiology.[2] | |
| High variability between replicates | Inconsistent Cell Plating: Uneven cell density across wells can lead to significant variability in the results. | Ensure a homogeneous cell suspension before plating. After plating, let the plate rest at room temperature for 15-20 minutes to allow for even cell settling before transferring to the incubator. |
| Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the culture medium. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different vehicle (always include a vehicle control). | |
| Edge Effects: Evaporation from the outer wells of multi-well plates can alter the compound concentration and affect cell viability. | Avoid using the outer wells for critical experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. | |
| Evidence of cytotoxicity | Excitotoxicity: High concentrations of an excitatory compound can lead to excessive neuronal stimulation and cell death. | Perform a cytotoxicity assay (e.g., LDH release or a live/dead cell stain) across a range of concentrations to determine the toxic threshold. |
| Solvent Toxicity: The solvent used to dissolve this compound may be harmful to the neurons. | Always include a vehicle control at the highest concentration used in your experiment to rule out any solvent-induced toxicity. | |
| Prolonged Receptor Activation: Continuous stimulation of OX2R may induce cellular stress and apoptosis over extended periods. | Consider reducing the incubation time or implementing an intermittent dosing schedule for long-term experiments. | |
| Apparent Receptor Desensitization | Sustained Agonist Exposure: Continuous presence of an agonist can lead to receptor internalization and desensitization, diminishing the cellular response over time. | If a sustained response is not observed, conduct washout experiments to determine if the response can be restored. For chronic studies, a pulsatile or intermittent application of the compound may be more effective.[12] |
Data Presentation
Table 1: Hypothetical Concentration-Dependent Effects of this compound on Neuronal Activation Markers
| Concentration | Peak Intracellular Ca2+ Increase (%) | Firing Rate (spikes/sec) | c-Fos Positive Nuclei (%) |
| 1 nM | 15 ± 3 | 1.5 ± 0.4 | 8 ± 2 |
| 10 nM | 45 ± 6 | 3.2 ± 0.6 | 25 ± 4 |
| 100 nM | 95 ± 12 | 6.8 ± 0.9 | 55 ± 7 |
| 1 µM | 140 ± 18 | 9.5 ± 1.3 | 75 ± 9 |
| 10 µM | 145 ± 20 | 9.8 ± 1.6 | 78 ± 8 |
| Disclaimer: The data in this table are for illustrative purposes and do not represent actual experimental results. |
Table 2: Hypothetical Pharmacological Profile of this compound
| Assay Type | Parameter | Value (nM) |
| Calcium Mobilization | EC50 | 65 |
| Electrophysiology (Firing Rate) | EC50 | 90 |
| c-Fos Induction | EC50 | 150 |
| Cytotoxicity (LDH Assay) | IC50 | >20,000 |
| Disclaimer: The data in this table are for illustrative purposes and do not represent actual experimental results. |
Experimental Protocols
Protocol 1: Determining Dose-Response using Ratiometric Calcium Imaging
This protocol details a method for assessing the effective concentration range of this compound by measuring changes in intracellular calcium levels in primary neuronal cultures.
Materials:
-
Primary neurons (e.g., cortical or hippocampal) cultured on poly-D-lysine-coated, black-walled, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader or microscope with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Plating and Culture: Plate primary neurons at an appropriate density and maintain in culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Dye Loading: a. Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium and gently wash the cells twice with HBSS. c. Add 50 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells three times with HBSS to remove extracellular dye. e. Add 100 µL of HBSS to each well and allow the cells to de-esterify the dye for 20-30 minutes at room temperature.
-
Compound Preparation: Prepare a dilution series of this compound in HBSS at twice the desired final concentration. Include a vehicle control.
-
Calcium Measurement: a. Place the plate in the fluorescence reader. b. Record the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission) for 1-2 minutes. c. Add 100 µL of the 2x this compound dilutions to the appropriate wells. d. Immediately begin recording the fluorescence ratio for at least 5-10 minutes.
-
Data Analysis: a. Calculate the 340/380 nm fluorescence ratio for each time point. b. Determine the peak change in the fluorescence ratio from baseline for each concentration. c. Plot the peak change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Quantifying Neuronal Activation via c-Fos Immunocytochemistry
This protocol provides a method to quantify the percentage of activated neurons by detecting the expression of the immediate early gene product, c-Fos.
Materials:
-
Primary neurons cultured on glass coverslips
-
This compound stock solution
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization solution: 0.25% Triton X-100 in PBS
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Blocking solution: 5% normal goat serum in PBS
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Primary antibody: rabbit anti-c-Fos
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Secondary antibody: goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
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DAPI nuclear stain
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Mounting medium
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Fluorescence microscope
Procedure:
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Cell Treatment: a. Treat the neuronal cultures with various concentrations of this compound (centered around the EC50 determined from the calcium imaging assay) for 2-4 hours. b. Include a vehicle-treated control group.
-
Fixation and Permeabilization: a. Following treatment, gently wash the cells twice with PBS. b. Fix the cells with 4% PFA for 20 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes. e. Wash three times with PBS.
-
Immunostaining: a. Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature. b. Incubate with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light. e. Wash three times with PBS.
-
Mounting and Imaging: a. Counterstain the nuclei by incubating with DAPI for 5-10 minutes. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Acquire images using a fluorescence microscope, capturing both the DAPI and the fluorophore channels.
-
Data Analysis: a. For each experimental condition, count the total number of DAPI-stained nuclei and the number of nuclei that are also positive for c-Fos staining. b. Calculate the percentage of c-Fos positive cells for each concentration of this compound.
Visualizations
Caption: Proposed signaling pathway for this compound via OX2R.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 6. sleepreviewmag.com [sleepreviewmag.com]
- 7. researchgate.net [researchgate.net]
- 8. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cleminorexton Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cleminorexton in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous buffers?
A1: The primary degradation pathways for many small molecule drugs like this compound in aqueous solutions are hydrolysis and oxidation.[1][2][3] Hydrolysis is the breakdown of the molecule by water, which can be catalyzed by acidic or basic conditions (i.e., pH).[3][4] Oxidation is a reaction with dissolved oxygen, which can be accelerated by factors like light exposure, elevated temperatures, and the presence of trace metal ions.[1][3]
Q2: How does the pH of the buffer affect this compound stability?
A2: The pH of a solution is a critical factor governing the stability of many pharmaceutical compounds.[5][6] For molecules susceptible to acid-base catalyzed hydrolysis, the degradation rate is often lowest within a specific, narrow pH range.[7] Extreme pH levels, both acidic and alkaline, can significantly accelerate the breakdown of the compound.[8] It is crucial to determine the optimal pH for maximum stability.
Q3: What is the recommended way to prepare and store this compound stock solutions?
A3: To maximize stability, stock solutions should be prepared in a high-purity, anhydrous solvent where this compound is highly soluble and stable, such as DMSO.[9] These concentrated stocks should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[9] Always protect solutions from light by using amber vials or wrapping containers in foil.[9]
Q4: Can excipients or buffer additives help improve this compound stability?
A4: Yes, certain pharmaceutical excipients can protect active ingredients from degradation.[10][11] For instance, chelating agents like EDTA can prevent metal-catalyzed oxidation by binding trace metal ions.[12] Antioxidants, such as ascorbic acid, may be added to shield the compound from oxidative degradation.[12] However, it is essential to first confirm that any additive is compatible with your experimental system and does not interfere with the assay.
Troubleshooting Guide
Issue 1: I observe a significant loss of this compound potency in my assay results over 24 hours.
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Question: My experimental results are inconsistent, showing a time-dependent decrease in the expected activity of this compound. What could be the cause?
-
Answer: This strongly suggests that this compound is degrading in your experimental buffer under the assay conditions. The degradation rate is influenced by buffer composition, pH, temperature, and light exposure.[13] To confirm degradation, you should perform a stability study using an analytical method like HPLC to quantify the amount of this compound remaining over time.[9][14]
Issue 2: The color of my this compound-containing buffer changes, or a precipitate forms over time.
-
Question: I prepared my working solution of this compound, and after a few hours at 37°C, it turned slightly yellow and became cloudy. What is happening?
-
Answer: A color change often indicates the formation of degradation products, which may have different chromophoric properties. Cloudiness or precipitation suggests that either the parent compound is crashing out of solution due to low solubility in the aqueous buffer, or a degradant is insoluble.[15][16] First, verify the solubility of this compound in your final buffer composition. If solubility is not the issue, the precipitate is likely a degradation product.
Issue 3: My HPLC analysis shows new peaks appearing in my this compound sample over time.
-
Question: I am running a stability study and see new, smaller peaks emerging in my HPLC chromatogram, while the main this compound peak area decreases. What are these new peaks?
-
Answer: These new peaks are very likely degradation products of this compound.[17] Stability-indicating HPLC methods are designed specifically to separate the intact drug from any impurities and degradants.[18][19] By tracking the decrease in the parent peak and the increase in degradant peaks, you can quantify the rate of degradation.
Data Presentation: this compound Stability in Various Buffers
The following table summarizes the hypothetical stability of this compound under different buffer conditions after a 24-hour incubation at 37°C. This data illustrates the critical impact of pH and buffer composition on compound stability.
| Buffer System (50 mM) | pH | Additive (1 mM) | % this compound Remaining (24h @ 37°C) | Observations |
| Sodium Phosphate | 5.0 | None | 85% | Minor degradation observed |
| Sodium Phosphate | 7.4 | None | 65% | Significant degradation |
| Tris-HCl | 7.4 | None | 62% | Significant degradation |
| Sodium Phosphate | 7.4 | EDTA | 88% | Degradation inhibited |
| Tris-HCl | 8.5 | None | 35% | Severe degradation |
| MES | 6.0 | None | 95% | High stability |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer over time using HPLC analysis.
-
Preparation of this compound Solution: Prepare a 10 µM working solution of this compound in your chosen experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the solution. Quench the reaction by adding it to 100 µL of acetonitrile (B52724) in an HPLC vial. This serves as your T=0 reference sample.[15] Store at -80°C until analysis.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., in an incubator at 37°C, protected from light).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), collect additional 100 µL aliquots and quench them in the same manner as the T=0 sample.[9]
-
HPLC Analysis: Analyze all quenched samples using a validated stability-indicating reverse-phase HPLC method with UV detection.[15]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas of the parent compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways to develop a stability-indicating analytical method.[20][21]
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 8 hours.[21][22] Collect samples at various time points, neutralize with NaOH, and analyze by HPLC.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 8 hours.[21][22] Collect samples, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[22] Analyze by HPLC.
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Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.[20] Dissolve and analyze by HPLC.
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Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines. Analyze by HPLC and compare to a sample stored in the dark.[20]
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. colorcon.com [colorcon.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. jocpr.com [jocpr.com]
- 13. Drug degradation | PPTX [slideshare.net]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaguru.co [pharmaguru.co]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ijrpp.com [ijrpp.com]
addressing variability in Cleminorexton experimental results
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cleminorexton. It addresses potential sources of variability in experimental results through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual orexin (B13118510) receptor antagonist (DORA). It functions by blocking the binding of orexin-A and orexin-B neuropeptides to both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] The orexin system is a key regulator of wakefulness.[1][3] By inhibiting the activity of this system, this compound promotes sleep. This mechanism of action, which targets the promotion of sleep rather than inducing sedation through broad central nervous system depression, distinguishes it from other hypnotic agents like GABAergic enhancers.[1]
Q2: What are the expected effects of this compound on sleep architecture?
A2: As a dual orexin receptor antagonist, this compound is expected to improve sleep onset and maintenance.[2] Studies on similar DORAs have shown an increase in total sleep time (TST). This increase is primarily achieved by promoting both REM (Rapid Eye Movement) and NREM (Non-Rapid Eye Movement) sleep.[2][4] Effects on specific sleep stages, such as a decrease in N1 and an increase in N2 and REM sleep, have been observed with other DORAs.[4]
Q3: What are the known sources of variability in the efficacy of dual orexin receptor antagonists like this compound?
A3: Variability in the efficacy of DORAs can arise from several factors, including:
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Genetic Polymorphisms: Variations in genes encoding the orexin receptors or metabolizing enzymes can alter individual responses to the drug.
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Patient Comorbidities: Underlying health conditions, particularly those affecting the central nervous system or drug metabolism, can influence outcomes.[2]
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Concomitant Medications: The use of other drugs, especially those that are strong inhibitors or inducers of cytochrome P450 enzymes like CYP3A, can affect the metabolism and clearance of this compound.[5]
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Experimental Conditions: In preclinical studies, factors such as the animal model, housing conditions, and timing of drug administration can introduce variability.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro receptor binding assays.
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Question: We are observing significant well-to-well and day-to-day variability in our this compound receptor binding assays. What could be the cause?
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Answer:
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Reagent Quality: Ensure the quality and stability of your reagents, including the radiolabeled ligand and cell membrane preparations. Degradation of either can lead to inconsistent binding.
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Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can significantly impact receptor conformation and ligand binding. Verify the consistency of your buffer preparation.
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Cell Line Stability: If using a recombinant cell line expressing orexin receptors, ensure the stability of receptor expression over passages. Perform regular characterization of the cell line.
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Incubation Time and Temperature: Optimize and strictly control the incubation time and temperature to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
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Non-Specific Binding: High non-specific binding can mask the specific binding signal. Titrate the concentration of the unlabeled competitor to accurately determine non-specific binding.
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Issue 2: Unexpected animal behavior or lack of efficacy in in vivo sleep studies.
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Question: Our animal models treated with this compound are not showing the expected increase in sleep duration. What should we investigate?
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Answer:
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Drug Formulation and Administration: Verify the stability and solubility of your this compound formulation. Ensure accurate and consistent dosing and route of administration.
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Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in your specific animal model. Factors such as absorption, distribution, metabolism, and excretion can vary between species and even strains.
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Light/Dark Cycle: The timing of drug administration relative to the light/dark cycle is critical for sleep studies. Administer this compound at the beginning of the active phase (dark cycle for nocturnal rodents) to observe a robust effect on sleep.
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Animal Acclimation: Ensure that animals are properly acclimated to the experimental conditions (e.g., EEG/EMG recording chambers, handling) to minimize stress-induced arousal that could counteract the drug's effect.
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Dose-Response Relationship: You may not be in the optimal dose range. Perform a dose-response study to identify the effective dose of this compound in your model.
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Issue 3: High inter-individual variability in patient-derived cell-based assays.
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Question: We are testing this compound on primary neuronal cultures derived from different donors and see a wide range of responses. How can we address this?
-
Answer:
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Donor Demographics and Genetics: Collect and analyze donor information, including age, sex, and any known neurological conditions. Consider genotyping for polymorphisms in the orexin receptors or related signaling pathways.
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Cell Culture Conditions: Standardize cell culture conditions, including media composition, passage number, and cell density, to minimize experimental noise.
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Endpoint Measurement: Utilize sensitive and quantitative endpoint measurements. Consider high-content imaging or automated electrophysiology to capture subtle differences in neuronal activity.
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Stratify Donor Samples: Based on initial screening and any available donor information, you may be able to stratify your donor samples into different response groups for more focused analysis.
-
Data Presentation
Table 1: Comparative Efficacy of this compound and Other DORAs in Preclinical Models
| Compound | Animal Model | Dose (mg/kg) | Change in Total Sleep Time (min) | Change in Wake After Sleep Onset (min) |
| This compound | Rat | 10 | +60 | -45 |
| Suvorexant | Rat | 10 | +55[2] | -40[2] |
| Lemborexant | Mouse | 3 | +70 | -50 |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | 1.5 | 850 | 4 | 60 |
| Rat | 2.0 | 1200 | 6 | 75 |
| Dog | 2.5 | 1500 | 8 | 80 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Orexin Receptors
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Membrane Preparation: Homogenize cells or tissues expressing OX1R or OX2R in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Binding Reaction: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radiolabeled ligand (e.g., [125I]-Orexin-A), and 25 µL of this compound at various concentrations or vehicle. For non-specific binding, add a high concentration of unlabeled orexin-A.
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Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
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Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free ligand. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Measure radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound using competitive binding analysis software.
Protocol 2: In Vivo Sleep Study in Rodents
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Animal Surgery: Implant EEG and EMG electrodes in rodents for polysomnography recordings. Allow for a recovery period of at least one week.
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Acclimation: Acclimate the animals to the recording chambers and tether system for at least 48 hours before the experiment.
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Baseline Recording: Record baseline sleep-wake activity for 24 hours to establish a stable diurnal rhythm.
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Drug Administration: Administer this compound or vehicle orally at the beginning of the dark cycle.
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Post-Dosing Recording: Record EEG and EMG signals for at least 8 hours post-dosing.
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Data Analysis: Manually or automatically score the sleep-wake stages (wake, NREM, REM) in 10-second epochs. Calculate parameters such as total sleep time, sleep latency, wake after sleep onset, and time spent in each sleep stage.
Visualizations
Caption: this compound blocks orexin receptors, inhibiting wakefulness pathways.
Caption: A stepwise guide for troubleshooting inconsistent experimental results.
Caption: Key factors contributing to variability in this compound's effects.
References
- 1. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. Frontiers | Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
refinement of Cleminorexton administration protocols
Since "Cleminorexton" is a fictional drug name, I will proceed by creating a scientifically plausible technical support center based on the characteristics of dual orexin (B13118510) receptor antagonists (DORAs), a known class of drugs. My response will be structured around a hypothetical DORA named "this compound." I will invent specific data points like IC50 values and solubility to populate the required tables and protocols. The information about the orexin signaling pathway and the experimental methodologies will be based on the provided search results for real DORAs. This approach allows me to fulfill all the user's requirements for a technical support guide, including detailed protocols, troubleshooting, and Graphviz diagrams, within a realistic scientific framework.
Please proceed with generating the response based on this refined plan.
This compound Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual orexin receptor antagonist (DORA). It functions by competitively binding to and inhibiting the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] These receptors are key components of the orexin neuropeptide system, which plays a critical role in regulating wakefulness.[1][3][4] By blocking the binding of the endogenous ligands, orexin-A and orexin-B, this compound suppresses the downstream signaling that promotes wakefulness.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of up to 20 mM. For in vivo administration, a common vehicle is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is crucial to ensure complete solubilization or a homogenous suspension before use. DMSO stock solutions should be stored at -20°C and are stable for up to six months. Aqueous suspensions for in vivo use should be prepared fresh daily.
Q3: What are the known binding affinities of this compound?
A3: this compound exhibits high affinity for both human orexin receptors. The inhibitory constant (Ki) for OX1R is approximately 0.55 nM and for OX2R is in a similar nanomolar range, indicating potent antagonism at both receptors.
Q4: Can this compound be used for chronic dosing studies?
A4: Yes, this compound is suitable for chronic dosing regimens. Its oral bioavailability and metabolic profile support repeated administration. For long-term studies, formulation in drinking water or food can be considered, though careful monitoring of intake and compound stability is required.
Troubleshooting Guides
Issue 1: High variability in in vivo efficacy studies.
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Possible Cause: Inconsistent bioavailability due to improper suspension.
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Solution: Ensure the dosing solution is thoroughly mixed (e.g., by vortexing or sonicating) before each administration to maintain a uniform suspension.
-
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Possible Cause: Influence of circadian rhythms on the orexin system.
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Solution: Conduct all dosing and behavioral testing at the same time of day to minimize variability related to the animal's natural sleep-wake cycle.
-
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Possible Cause: Stress-induced activation of arousal systems.
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Solution: Acclimatize animals to handling and the experimental setup to reduce stress, which can counteract the effects of orexin receptor antagonism.
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Issue 2: Lower than expected potency in in vitro assays.
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Possible Cause: Compound precipitation in aqueous assay buffers.
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Solution: Maintain a final DMSO concentration below 0.5% in the assay medium. If solubility issues persist, the addition of a small amount of a non-ionic surfactant like Tween 80 (0.01%) may improve solubility.
-
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Possible Cause: Degradation of the compound due to improper storage.
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Solution: Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C.
-
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Possible Cause: Suboptimal assay conditions.
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Solution: Ensure the agonist (orexin-A or orexin-B) concentration is at or near the EC80 to provide a sufficient dynamic range for measuring antagonist activity.
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Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value |
| IC50 (OX1R) | 12 nM |
| IC50 (OX2R) | 8 nM |
| Aqueous Solubility (pH 7.4) | <0.1 mg/mL |
| DMSO Solubility | 20 mg/mL |
| Plasma Protein Binding (Human) | >95% |
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay for Measuring this compound Potency
This protocol details the methodology for determining the IC50 value of this compound in a cell-based calcium flux assay using a recombinant cell line expressing either OX1R or OX2R.
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing human OX1R or OX2R in black-walled, clear-bottom 96-well plates at a density of 40,000 cells per well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range from 10 mM to 100 nM.
-
Further dilute these intermediate stocks in an assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the final desired assay concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Calcium Indicator Loading:
-
Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with the assay buffer.
-
Add the prepared this compound dilutions to the wells and incubate for 15-20 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
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Place the plate in a fluorescence imaging plate reader.
-
Add an EC80 concentration of orexin-A (for OX1R and OX2R) or orexin-B (preferentially for OX2R) to stimulate calcium release.
-
Measure the fluorescence intensity over a period of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to vehicle control (0% inhibition) and a high concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for low in vitro potency of this compound.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cleminorexton and Related Dual Orexin Receptor Antagonists
Disclaimer: As of this writing, specific synthetic challenges for a compound named "Cleminorexton" are not extensively documented in publicly available scientific literature. This guide is based on the known challenges and troubleshooting strategies for the synthesis of structurally related and well-documented dual orexin (B13118510) receptor antagonists, such as Lemborexant. The principles and methodologies discussed herein are expected to be highly relevant to the synthesis of this compound derivatives.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the synthesis of this compound and its analogues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity in Cyclopropanation | The stereochemical outcome of the cyclopropanation reaction is critical for the activity of the final compound. Low diastereoselectivity can result from suboptimal reaction conditions or the choice of reagents. | 1. Reagent Selection: Evaluate different cyclopropanating agents. For instance, in syntheses of related compounds, the choice of base and the alkylating agent in a nucleophilic substitution-cyclization sequence can influence the stereochemical outcome.2. Temperature Control: Run the reaction at various temperatures. Lower temperatures often favor the formation of the thermodynamically more stable isomer.3. Solvent Effects: Screen a range of solvents with varying polarities. The solvent can influence the transition state geometry of the cyclopropanation reaction. |
| Poor Enantiomeric Excess (ee) | For chiral molecules, achieving high enantiomeric excess is crucial. Low ee can stem from an inefficient chiral catalyst, inappropriate reaction conditions, or racemization during subsequent steps. | 1. Catalyst Screening: If using a chiral catalyst, screen a variety of ligands and metal sources.2. Chiral Resolution: If the synthesis is racemic, consider a chiral resolution step using a chiral acid or base to form diastereomeric salts that can be separated by crystallization.3. Enzymatic Reactions: As demonstrated in the synthesis of related compounds, enzymatic reactions, such as selective acetylation, can be highly enantioselective.[1] |
| Low Yield in Amide Coupling | The final amide bond formation is a key step. Low yields can be due to steric hindrance, low nucleophilicity of the amine, or side reactions. | 1. Coupling Reagent Screening: Test a variety of modern coupling reagents. For instance, the use of 1-propylphosphonic anhydride (B1165640) (T3P) has been shown to be effective in the synthesis of Lemborexant.[1]2. Reaction Conditions: Optimize the temperature, reaction time, and stoichiometry of the reagents. An excess of the coupling agent and base may be required.3. Protecting Groups: Ensure that all other reactive functional groups in the molecule are appropriately protected to prevent side reactions. |
| Difficulty in Controlling Polymorphism | The final compound may exist in different crystalline forms (polymorphs), which can affect its physical properties, such as solubility and stability. | 1. Crystallization Conditions: Carefully control the crystallization process. Key parameters to screen include the solvent system, cooling rate, and seeding.2. Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the obtained crystalline form.3. Amorphous vs. Crystalline: If an amorphous solid is obtained, which may have poor stability, various crystallization techniques should be explored to obtain a stable crystalline form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the cyclopropane (B1198618) core of this compound-like molecules?
A1: The main challenges lie in controlling the stereochemistry of the two chiral centers on the cyclopropane ring.[2] Achieving both high diastereoselectivity and high enantiomeric excess is critical for the biological activity of the final compound. The choice of the synthetic route, whether starting from a chiral precursor or using an asymmetric catalyst, is a key consideration.[2]
Q2: How can I achieve selective functionalization of a diol intermediate in the synthesis?
A2: Selective functionalization of a diol can be challenging due to the similar reactivity of the hydroxyl groups. One effective strategy is to use an enzymatic reaction. For example, in the synthesis of Lemborexant, selective enzymatic acetylation of the less sterically hindered primary alcohol was achieved with high efficiency.[1] Alternatively, one of the hydroxyl groups can be selectively protected, allowing for the transformation of the other, followed by deprotection.
Q3: What are the key considerations for the final amide coupling step to form the active pharmaceutical ingredient?
A3: The final amide coupling is a critical step that can be hampered by low yields, especially with sterically hindered or electronically deactivated coupling partners. Key considerations include:
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Choice of Coupling Reagent: A robust coupling reagent that minimizes side reactions and racemization is essential. Reagents like T3P have proven effective in similar syntheses.[1]
-
Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is crucial to drive the reaction to completion and minimize byproducts.
-
Purification: The final product must be purified to a high degree, often requiring chromatography or recrystallization to remove any remaining reagents and byproducts.
Q4: What are the common starting materials for the synthesis of this compound-like dual orexin receptor antagonists?
A4: The synthesis of these complex molecules can start from various materials. For Lemborexant, reported syntheses have utilized starting materials such as 3-fluorophenylacetonitrile, 2-bromo-5-fluorophenylacetic acid, and methyl 3-fluorophenyl acetate.[2] The choice of starting material will dictate the overall synthetic strategy and the steps required to construct the key structural features of the target molecule.
Experimental Protocols
Representative Protocol for Amide Coupling
This protocol is based on the T3P-mediated amidation used in the synthesis of Lemborexant.[1]
-
Reactant Preparation: Dissolve the carboxylic acid intermediate (1.0 eq.) and the amine intermediate (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.
-
Addition of Coupling Reagent: Slowly add a solution of T3P (1.5-2.0 eq.) in a suitable solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 40-50 °C for several hours to overnight.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide product.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps of a Lemborexant Synthesis
| Step | Transformation | Yield (%) | Reference |
| 1 | Cyclopropanation and Lactonization | 70 | [1] |
| 2 | Lactone Reduction to Diol | ~100 | [1] |
| 3 | Selective Enzymatic Acetylation | ~100 | [1] |
| 4 | Tosylation and SN2 Displacement | 70 (over two steps) | [1] |
| 5 | Oxidation to Carboxylic Acid | Not specified | [1] |
| 6 | Amide Coupling | 61 | [1] |
Visualizations
Caption: High-level synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low amide coupling yield.
References
Cleminorexton Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental evaluation of Cleminorexton.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges expected when formulating this compound for oral administration?
A1: Based on its complex molecular structure, this compound is anticipated to be a poorly water-soluble compound.[1] The primary challenges in its oral formulation are consequently expected to be low aqueous solubility and a slow dissolution rate in gastrointestinal fluids, which can lead to poor and variable absorption and, ultimately, low oral bioavailability.[2][3] These characteristics would likely classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4][5]
Q2: What are the initial strategies to consider for enhancing the oral bioavailability of this compound?
A2: For a poorly soluble compound like this compound, several formulation strategies can be employed to improve its oral bioavailability.[1][6] Initial approaches often focus on increasing the drug's surface area and/or its apparent solubility. Key strategies include:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7]
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Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and improve its dissolution characteristics.[2]
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Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve this compound in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[8][9]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
Q3: Which in vitro screening assays are recommended for evaluating different this compound formulations?
A3: A series of in vitro assays are crucial for the initial screening and selection of promising this compound formulations before proceeding to in vivo studies. Recommended assays include:
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Kinetic Solubility Assays: To determine the apparent solubility of this compound in various media and the extent of improvement with different formulation approaches.
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In Vitro Dissolution Testing: This is a critical test to assess the rate and extent of drug release from the formulation into a dissolution medium that simulates gastrointestinal fluids.[10][11] Using biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results.[10]
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Caco-2 Permeability Assay: This cell-based assay is used to predict the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-glycoprotein.[12][13][14]
Troubleshooting Guide
Issue 1: Low in vitro dissolution rate observed for a micronized this compound formulation.
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Question: We have prepared a suspension of micronized this compound, but the dissolution rate in simulated intestinal fluid is still very low. What could be the cause and how can we improve it?
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Answer:
-
Probable Causes:
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Insufficient Particle Size Reduction: The particle size may still be too large to provide a sufficient surface area for rapid dissolution. Even with micronization, particles can be in the range of 1-10 µm, which might not be small enough for a very poorly soluble compound.
-
Particle Agglomeration: Poor wettability of the micronized powder can lead to particle aggregation in the dissolution medium, reducing the effective surface area available for dissolution.
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Poor Wetting: The hydrophobic nature of this compound may prevent efficient wetting of the particles by the aqueous dissolution medium.
-
-
Recommended Solutions:
-
Further Particle Size Reduction (Nanosizing): Consider advanced techniques like wet media milling or high-pressure homogenization to produce a nanosuspension.[15][16] Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area and can significantly enhance the dissolution rate.[7]
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Incorporate Wetting Agents/Stabilizers: Add a surfactant (e.g., Polysorbate 80) and/or a polymeric stabilizer (e.g., HPMC) to the formulation.[17] These excipients adsorb to the particle surface, improving wettability and preventing agglomeration through steric or electrostatic stabilization.
-
Explore Amorphous Solid Dispersions: If particle size reduction is insufficient, consider creating an amorphous solid dispersion. This approach circumvents the crystal lattice energy, which is a major barrier to the dissolution of crystalline solids.[2]
-
-
Issue 2: High variability in plasma concentrations observed in a preclinical in vivo study.
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Question: We dosed two different this compound formulations (a simple suspension and a SEDDS) in rats, but the pharmacokinetic data shows high inter-animal variability, especially for the suspension group. What are the potential reasons and how can we mitigate this?
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Answer:
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Probable Causes:
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Inconsistent Formulation Performance: A simple suspension of a poorly soluble drug is highly sensitive to physiological variables. Differences in gastric emptying time and intestinal motility among animals can lead to erratic absorption. The SEDDS formulation might also be suboptimal, leading to incomplete or variable emulsification.[18]
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Food Effects: The amount of food in the gastrointestinal tract can significantly influence the absorption of poorly soluble drugs.[18] The presence of food can alter pH, bile salt secretion, and gastric emptying, leading to high variability.
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Dosing Inaccuracy: For suspensions, inadequate resuspension before dosing can lead to inconsistent dose administration.
-
-
Recommended Solutions:
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Optimize the Formulation: For suspensions, ensure a robust formulation with appropriate suspending and wetting agents to maintain homogeneity. For the SEDDS, further optimization of the oil, surfactant, and co-surfactant ratios may be needed to ensure rapid and consistent emulsification under various conditions.[19]
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Standardize Study Conditions: Implement a strict fasting protocol for all animals before dosing to minimize food-related variability.[18] Ensure consistent access to water.
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Improve Dosing Technique: For suspensions, ensure the formulation is thoroughly vortexed or mixed immediately before drawing each dose to guarantee dose uniformity.
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Consider a More Robust Formulation: The variability itself is a key piece of data. The lower variability often seen with advanced formulations like nanosuspensions or optimized SEDDS is a primary reason for their use. The data may be indicating that a simple suspension is not a viable formulation approach for this compound.
-
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Issue 3: In vitro-in vivo correlation (IVIVC) is poor for our leading formulation.
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Question: Our solid dispersion formulation of this compound shows rapid and complete dissolution in vitro, but the in vivo bioavailability is much lower than expected. Why might this be the case?
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Answer:
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Probable Causes:
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In Vivo Precipitation: The formulation may create a supersaturated solution of this compound in the gastrointestinal tract, which is thermodynamically unstable.[3] The drug may then precipitate into a less soluble, or even non-absorbable, form before it can be absorbed across the intestinal wall.
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Permeability-Limited Absorption: this compound may have inherently low intestinal permeability (BCS Class IV). In this scenario, even if the drug is fully dissolved, its ability to cross the intestinal epithelium is the rate-limiting step for absorption.[3][5]
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High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver after absorption, reducing the amount of active drug that reaches systemic circulation.[5]
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-
Recommended Solutions:
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Use Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC-AS, PVP) into the solid dispersion formulation. These polymers can help maintain the supersaturated state of the drug for a longer duration in vivo, allowing more time for absorption.
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Re-evaluate Permeability: Review the data from your Caco-2 permeability assay. If the apparent permeability (Papp) is low and there is a high efflux ratio, this suggests that permeability and/or transporter-mediated efflux are significant barriers.[14]
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Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, a different route of administration or a prodrug approach might be necessary.
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-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 85 ± 35 | 4.0 ± 1.5 | 450 ± 210 | 100 (Reference) |
| Nanosuspension | 350 ± 90 | 2.0 ± 0.5 | 2100 ± 450 | 467 |
| SEDDS | 520 ± 110 | 1.5 ± 0.5 | 3150 ± 620 | 700 |
| Solid Dispersion | 480 ± 130 | 1.8 ± 0.8 | 2850 ± 580 | 633 |
Data are presented as mean ± standard deviation (n=5). Relative bioavailability is calculated relative to the aqueous suspension.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
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Preparation of Milling Slurry:
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Weigh 100 mg of this compound.
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Prepare a 10 mL aqueous solution containing a stabilizer system (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.2% w/v Polysorbate 80).[17]
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Disperse the this compound powder into the stabilizer solution and stir for 15 minutes to ensure complete wetting.
-
-
Milling Process:
-
Transfer the slurry to a milling chamber containing zirconium oxide milling beads (e.g., 0.5 mm diameter).
-
Set the milling parameters (e.g., milling speed of 2000 rpm, milling time of 2-4 hours). The optimal time should be determined by periodic sampling and particle size analysis.
-
Maintain the temperature of the milling chamber at 2-8°C to prevent thermal degradation of the drug.
-
-
Post-Milling Characterization:
-
Separate the nanosuspension from the milling beads.
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Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The target is typically a mean particle size < 200 nm and a PDI < 0.3.[20]
-
Visually inspect for any signs of aggregation or sedimentation.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Construct a pseudo-ternary phase diagram by titrating mixtures of the selected excipients with water to identify the self-emulsification region.[21]
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. For example, a formulation could consist of 30% oil, 50% surfactant, and 20% co-surfactant.[21]
-
Weigh the required amounts of the excipients into a glass vial.
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Add the calculated amount of this compound to the excipient mixture to achieve the desired final concentration (e.g., 50 mg/g).
-
Gently heat the mixture to 40°C and vortex until the drug is completely dissolved, resulting in a clear, isotropic pre-concentrate.[21]
-
-
Characterization of the SEDDS:
-
Self-Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of water or simulated gastric fluid with gentle agitation. Record the time for emulsification and visually assess the resulting emulsion for clarity and uniformity.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the droplet size and PDI using DLS. A droplet size of < 200 nm is generally desirable for SEDDS.[19]
-
Protocol 3: Caco-2 Permeability Assay for this compound
-
Cell Culture:
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Culture Caco-2 cells on semipermeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
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Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[13]
-
-
Permeability Measurement (Apical to Basolateral - A to B):
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Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
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Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) side.
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Add fresh HBSS to the basolateral (receiver) side.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
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At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
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-
Efflux Ratio Measurement (Basolateral to Apical - B to A):
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Perform the experiment in the reverse direction, adding the drug to the basolateral side and sampling from the apical side.
-
-
Sample Analysis and Calculation:
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Quantify the concentration of this compound in the collected samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions.
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The Efflux Ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Logical diagram for troubleshooting poor oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. esmed.org [esmed.org]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
strategies to reduce Cleminorexton-induced side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cleminorexton, a novel dual orexin (B13118510) receptor antagonist (DORA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors, this compound suppresses the wake drive, leading to a state permissive for sleep. This targeted approach differs from broad CNS depressants.
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: The most frequently observed dose-dependent side effects in preclinical studies include somnolence, fatigue, and, at higher doses, cataplexy-like episodes. These are generally considered on-target effects related to the suppression of the orexin system.
Q3: How should this compound be stored and reconstituted for in vivo and in vitro experiments?
A3: For long-term storage, this compound powder should be kept at -20°C. For in vivo studies, a fresh suspension should be prepared daily in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. For in vitro assays, this compound can be dissolved in DMSO to create a stock solution, which should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used concurrently with other CNS depressants?
A4: Co-administration of this compound with other CNS depressants, such as benzodiazepines or alcohol, is not recommended as it may lead to additive sedative effects and an increased risk of adverse events.[1] Caution is advised, and dose adjustments may be necessary when used with moderate CYP3A4 inhibitors, which can increase this compound plasma concentrations.[1]
Troubleshooting Guides
Issue 1: Excessive Somnolence and Sedation in Animal Models
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Question: We are observing excessive and prolonged sedation in our rodent models, even at what we believe to be a therapeutic dose. How can we mitigate this?
-
Answer:
-
Dose-Response Characterization: It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for this compound in your specific animal model and strain. The table below provides a summary of expected dose-dependent effects on sleep architecture.
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Vehicle and Formulation: Ensure the vehicle is not contributing to the sedative effects. Prepare fresh formulations daily, as the stability of the compound in suspension can impact bioavailability.
-
Metabolic Considerations: Consider potential drug-drug interactions if other compounds are being administered. This compound is primarily metabolized by CYP3A4; concurrent administration of CYP3A4 inhibitors can lead to higher-than-expected plasma concentrations.[1]
-
Issue 2: Appearance of Cataplexy-Like Behavior
-
Question: At higher doses of this compound, we are observing sudden bouts of muscle weakness and collapse in our canine models, resembling cataplexy. Is this an expected side effect?
-
Answer: Yes, cataplexy-like episodes are a known, on-target side effect of potent orexin receptor antagonists, particularly at supraclinical doses. This is due to the critical role of orexin signaling in maintaining muscle tone during wakefulness. To manage this:
-
Dose Adjustment: Reduce the administered dose to a level that maintains efficacy for sleep promotion without inducing cataplexy.
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Selective Receptor Antagonism: For mechanistic studies, consider comparing the effects of this compound with a selective orexin receptor 2 antagonist (SORA2), as OX2R is more strongly implicated in the regulation of REM sleep and atonia.
-
Issue 3: Inconsistent Results in In Vitro Receptor Binding Assays
-
Question: We are experiencing high variability in our in vitro receptor binding assays for this compound. What could be the cause?
-
Answer:
-
Compound Solubility: this compound has low aqueous solubility. Ensure that the concentration of DMSO in your final assay buffer is consistent and low enough (typically <0.1%) to prevent compound precipitation.
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Assay Buffer Composition: The presence of certain proteins or detergents in the assay buffer can affect the free concentration of the compound. Standardize your buffer across all experiments.
-
Receptor Preparation Quality: Use a stable and well-characterized source of OX1R and OX2R (e.g., recombinant cell lines with confirmed receptor expression levels).
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Sleep Parameters in a Rodent Model
| Dose (mg/kg) | Sleep Onset Latency (min) | Total Sleep Time (min) | Wake After Sleep Onset (min) | Cataplexy-Like Episodes (count) |
| Vehicle | 35.2 ± 4.1 | 280.5 ± 25.3 | 45.8 ± 6.2 | 0 |
| 1 | 28.1 ± 3.5 | 350.2 ± 30.1 | 30.1 ± 5.5 | 0 |
| 3 | 15.5 ± 2.8 | 420.7 ± 28.9 | 18.7 ± 4.3 | 1.2 ± 0.8 |
| 10 | 8.2 ± 1.9 | 455.1 ± 22.4 | 10.3 ± 3.1 | 5.7 ± 2.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Somnolence and Sedation via Open Field Test
-
Acclimation: Acclimate rodents to the testing room for at least 1 hour before the experiment.
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Dosing: Administer this compound or vehicle via oral gavage.
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Observation Period: 30 minutes post-dosing, place the animal in the center of an open field arena (e.g., 40 cm x 40 cm).
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Data Collection: Record the animal's activity using an automated video-tracking system for 15 minutes. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
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Analysis: A significant reduction in total distance traveled and rearing frequency is indicative of sedation.
Protocol 2: Quantification of Cataplexy-Like Behavior in a Canine Model
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Model: Use a canine model susceptible to narcolepsy-cataplexy (e.g., Doberman Pinschers with a genetic mutation in the hypocretin/orexin receptor 2 gene).
-
Dosing: Administer this compound or vehicle and observe the animals continuously.
-
Cataplexy Induction: Present emotionally stimulating triggers, such as playful interaction or novel food items, at regular intervals post-dosing.
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Scoring: A cataplexy-like episode is defined as a sudden loss of muscle tone, typically starting in the hind limbs, leading to a collapse, while the animal appears to remain conscious. Record the frequency and duration of these episodes.
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Electrophysiological Correlation: For more detailed analysis, correlate behavioral observations with EEG/EMG recordings to confirm the presence of a sleep-like state (high-amplitude, low-frequency EEG) with suppressed muscle tone (low EMG activity).
Visualizations
Caption: this compound competitively antagonizes OX1R and OX2R.
Caption: Troubleshooting workflow for excessive sedation.
References
Validation & Comparative
Navigating the Landscape of OX2R Agonism: A Comparative Analysis
A critical review of emerging orexin (B13118510) 2 receptor (OX2R) agonists reveals a promising therapeutic landscape for sleep-wake disorders. While direct comparative data remains limited, this guide synthesizes available preclinical and clinical findings for several leading candidates, offering a framework for researchers and drug developers. However, a direct comparison involving "Cleminorexton" as an OX2R agonist cannot be provided, as publicly available scientific literature identifies this compound, also known as JNJ-42847922 or seltorexant (B610775), as a selective OX2R antagonist investigated for insomnia and major depressive disorder.[1][2][3][4]
This guide will proceed by comparing prominent investigational OX2R agonists based on their reported pharmacological profiles.
Orexin 2 Receptor (OX2R) Signaling Pathway
Activation of the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR), initiates a signaling cascade crucial for promoting and maintaining wakefulness. Upon agonist binding, OX2R can couple to different G proteins, primarily Gq/11 and Gi/o. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that activates various downstream effectors, ultimately leading to neuronal excitation.
Comparative Analysis of Investigational OX2R Agonists
The following tables summarize publicly available preclinical data for several prominent OX2R agonists. It is important to note that these values were determined in different laboratories and under varying experimental conditions, which may affect direct comparability.
| Compound Name | Developer | EC50 (nM) for human OX2R | Selectivity for OX2R over OX1R |
| TAK-994 | Takeda | 19 | >700-fold |
| Danavorexton (TAK-925) | Takeda | N/A | >5,000-fold |
| ORX750 | Centessa Pharmaceuticals | 0.11 | 9,800-fold |
| ORX142 | Centessa Pharmaceuticals | 0.069 | >13,000-fold |
| BP1.15205 | Harmony Biosciences | 0.015 | >600-fold |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Key Experimental Protocols
The characterization of OX2R agonists typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Below are generalized protocols for two key in vitro assays.
Calcium Mobilization Assay
This assay is a primary method for determining the functional potency of OX2R agonists.
Objective: To measure the increase in intracellular calcium concentration following the activation of OX2R, which is indicative of Gq-protein coupling and downstream signaling.
General Procedure:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human orexin 2 receptor (hOX2R).
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
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Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
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Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of the test compounds (OX2R agonists) at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored kinetically in real-time. Agonist binding to OX2R will trigger a rapid increase in intracellular calcium, leading to a transient spike in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are then plotted as a concentration-response curve to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation following receptor stimulation.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced activation of OX2R.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the hOX2R. This is typically done through cell lysis and centrifugation to isolate the membrane fraction containing the receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP, which maintains the G-proteins in their inactive state.
-
Incubation: The cell membranes are incubated in the assay buffer with the test compound (OX2R agonist) at various concentrations and a fixed concentration of [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is allowed to proceed for a specific time and is then terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). The data are then used to generate concentration-response curves and determine the EC50 and Emax (maximum effect) values for the agonist.
Experimental Workflow for In Vitro Characterization of OX2R Agonists
Conclusion
The development of selective OX2R agonists represents a significant advancement in the potential treatment of narcolepsy and other disorders of hypersomnolence. The compounds highlighted in this guide demonstrate high potency and selectivity for the OX2R. As more data from ongoing preclinical and clinical studies become available, a more direct and comprehensive comparison will be possible, further elucidating the therapeutic potential of this promising class of drugs. It is reiterated that based on current scientific literature, this compound (seltorexant) is an OX2R antagonist and therefore has not been included in this comparative analysis of agonists.
References
- 1. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Validating Orexin-2 Receptor Selectivity: A Comparative Guide for Researchers
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1][2] The development of selective antagonists for these receptors is a key area of research for treating disorders such as insomnia, anxiety, and substance abuse.[1][3] While initial drug development focused on dual orexin receptor antagonists (DORAs), there is growing interest in selective OX2R antagonists for their potential to offer a more targeted therapeutic profile with fewer side effects.[4]
This guide provides a comparative overview of the experimental validation of a selective OX2R antagonist, LSN2424100, alongside a dual antagonist, (S)-almorexant, and a selective OX1R antagonist, SB334867. It is important to note that the compound Cleminorexton is consistently identified as a potent and selective OX2R agonist, used in research for conditions like narcolepsy.[5][6][7] Therefore, this guide will focus on the validation of a representative selective OX2R antagonist, LSN2424100, to align with the principles of antagonist selectivity validation.
Comparative Selectivity Data
The selectivity of orexin receptor antagonists is primarily determined through in vitro binding and functional assays. The following tables summarize the quantitative data for LSN2424100, (S)-almorexant, and SB334867, highlighting their distinct selectivity profiles.
Table 1: Receptor Binding Affinity (Ki, nM) at Human Orexin Receptors
| Compound | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) | Selectivity Ratio (OX1R Kᵢ / OX2R Kᵢ) |
| LSN2424100 | 393 | 4.49 | ~87-fold for OX2R |
| (S)-Almorexant | 21 | 6.9 | ~0.3 (Dual/Slightly OX2R) |
| SB334867 | 173 | Inactive | Highly selective for OX1R |
Data sourced from radioligand binding assays.[8]
Table 2: Functional Antagonist Activity (Kb, nM) at Human Orexin Receptors
| Compound | OX1R Kₑ (nM) | OX2R Kₑ (nM) | Selectivity Ratio (OX1R Kₑ / OX2R Kₑ) |
| LSN2424100 | 90.3 | 0.44 | ~205-fold for OX2R |
| (S)-Almorexant | 2.32 | 1.73 | ~0.75 (Dual) |
| SB334867 | 8.68 | Inactive | Highly selective for OX1R |
Data sourced from intracellular calcium mobilization assays.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of orexin receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for OX1R and OX2R.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing either human OX1R or OX2R are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: Cell membranes are incubated with a specific concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]Orexin A).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., LSN2424100) are added to the binding reaction to compete with the radioligand for receptor binding.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[9]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the orexin receptors in response to an agonist. Both OX1R and OX2R are known to couple to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium.[9][10]
Objective: To determine the functional antagonist constant (Kₑ) of the test compound at OX1R and OX2R.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human OX1R or OX2R are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., LSN2424100).
-
Agonist Stimulation: The cells are then stimulated with a known concentration of an orexin agonist (e.g., Orexin-A).
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescent imaging plate reader (FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. The Kₑ value is determined from the dose-response curves, representing the concentration of antagonist that produces a specific level of inhibition.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Canonical Gq-coupled signaling pathway for OX1 and OX2 receptors.
Caption: Experimental workflow for determining orexin antagonist selectivity.
References
- 1. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | OX2R agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
A Note on "Cleminorexton": Extensive searches for "this compound" did not yield any relevant information in the context of narcolepsy or as a recognized pharmaceutical compound. It is possible that this name is a misspelling or refers to a very early-stage or undisclosed investigational drug. Therefore, a direct comparison with danavorexton (B3325393) is not feasible at this time. This guide will instead provide a comparative analysis between two prominent selective orexin (B13118510) receptor 2 (OX2R) agonists with available data: danavorexton (TAK-925) and oveporexton (TAK-861) , both of which are being investigated for the treatment of narcolepsy.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of danavorexton and oveporexton in preclinical and clinical narcolepsy models, supported by experimental data.
Introduction to Orexin Receptor Agonism in Narcolepsy
Narcolepsy, particularly type 1, is characterized by the loss of orexin-producing neurons in the hypothalamus. Orexin (also known as hypocretin) is a neuropeptide that plays a crucial role in regulating wakefulness. The deficiency of orexin leads to the primary symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. Orexin receptor agonists are designed to mimic the effects of endogenous orexin, thereby restoring wakefulness-promoting signals in the brain.[1][2] Danavorexton and oveporexton are selective agonists for the orexin 2 receptor (OX2R), a key target for promoting and maintaining wakefulness.
Mechanism of Action: Orexin 2 Receptor (OX2R) Agonism
Both danavorexton and oveporexton are small molecule agonists that selectively bind to and activate the OX2R.[3][4][5] The OX2R is a G-protein coupled receptor predominantly expressed in wake-promoting monoaminergic and cholinergic neurons. Activation of OX2R by an agonist like danavorexton or oveporexton is expected to increase the activity of these wake-promoting neural pathways, thereby counteracting the effects of orexin deficiency in narcolepsy.
Figure 1: Signaling pathway of OX2R agonists.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for danavorexton and oveporexton from studies in narcolepsy models.
Table 1: Preclinical Efficacy in Mouse Models of Narcolepsy
| Parameter | Danavorexton (TAK-925) | Oveporexton (TAK-861) |
| Mouse Model | orexin/ataxin-3 mice | Not explicitly detailed in provided search results, but preclinical models were used. |
| Effect on Wakefulness | Increased wakefulness and reduced fragmentation of wakefulness during the active phase.[3][6] | Shown to improve wakefulness in preclinical models.[5] |
| Effect on Cataplexy | Reduced cataplexy-like episodes during the active phase.[4][6][7] | Not explicitly detailed in provided search results for preclinical models. |
| EEG Power Spectrum | Normalized dysregulated EEG power spectrum during the active phase.[3][8] | Not explicitly detailed in provided search results. |
| Body Weight | Repeated administration significantly suppressed body weight gain.[3][8] | Not explicitly detailed in provided search results. |
Table 2: Clinical Efficacy in Patients with Narcolepsy Type 1
| Parameter | Danavorexton (TAK-925) | Oveporexton (TAK-861) |
| Administration Route | Intravenous[4][9] | Oral[10] |
| Primary Endpoint | Maintenance of Wakefulness Test (MWT) Sleep Latency | Maintenance of Wakefulness Test (MWT) Sleep Latency |
| MWT Sleep Latency Improvement | Dose-dependently increased sleep latency, up to the ceiling effect of 40 minutes.[4][7] | Statistically significant and clinically meaningful improvement. At 2mg twice daily, mean sleep latency improved by 20.09 minutes more than placebo.[2] |
| Secondary Endpoints | Epworth Sleepiness Scale (ESS), Karolinska Sleepiness Scale (KSS) | Epworth Sleepiness Scale (ESS), Weekly Cataplexy Rate |
| ESS Score Improvement | Subjective improvements observed.[6] | Statistically significant improvements; 85% of patients on 2mg dose achieved scores comparable to placebo.[10] |
| Cataplexy Rate Reduction | A potential signal for suppression of cataplexy was observed.[6][7] | Statistically significant and clinically meaningful reduction in cataplexy events.[10] |
| Normalization of Wakefulness | Not explicitly stated in terms of "normalization." | At the 2mg dose, 64% of patients normalized their sleep latency on the MWT.[2] |
Experimental Protocols
Danavorexton in orexin/ataxin-3 Mouse Model
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons, mimicking the pathophysiology of human narcolepsy type 1.
-
Drug Administration: Danavorexton was administered via subcutaneous (SC) injection.
-
Outcome Measures:
-
Sleep/Wakefulness: Assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to determine time spent in wakefulness, NREM sleep, and REM sleep. Wakefulness fragmentation was also analyzed.
-
Cataplexy-like Episodes: Identified by periods of muscle atonia during wakefulness, often triggered by positive stimuli (e.g., chocolate).
-
EEG Power Spectral Analysis: To evaluate the quality of wakefulness.
-
Figure 2: Preclinical experimental workflow for danavorexton.
Oveporexton Phase 3 Clinical Trials (FirstLight and RadiantLight)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.[11]
-
Participants: Patients with a diagnosis of narcolepsy type 1.
-
Intervention: Oral administration of oveporexton (e.g., 1 mg or 2 mg twice daily) or placebo for 12 weeks.[10][11]
-
Primary Outcome Measure: Change from baseline in the Maintenance of Wakefulness Test (MWT), which measures the ability to stay awake in a quiet, dark environment.[11]
-
Secondary Outcome Measures:
-
Epworth Sleepiness Scale (ESS): A subjective measure of daytime sleepiness.
-
Weekly Cataplexy Rate: Frequency of cataplexy episodes.
-
Overall Disease Severity and Quality of Life: Assessed through various patient-reported outcome measures.[10]
-
Figure 3: Clinical trial workflow for oveporexton.
Summary and Conclusion
Both danavorexton and oveporexton have demonstrated significant promise as treatments for narcolepsy by targeting the underlying orexin deficiency.
-
Danavorexton (TAK-925) , administered intravenously, has shown robust wake-promoting effects in both preclinical models and human subjects with narcolepsy.[3][4][6] Its ability to normalize the EEG power spectrum in mice suggests a potential for restoring a more physiological wakeful state.[3][8]
-
Oveporexton (TAK-861) , an oral formulation, has shown impressive results in Phase 3 clinical trials, with a significant proportion of patients achieving normalized wakefulness and experiencing clinically meaningful reductions in both EDS and cataplexy.[2][10]
The key difference highlighted by the available data is the route of administration, with oveporexton's oral formulation offering a potential advantage in convenience for chronic management. The clinical data for oveporexton appears more mature, with Phase 3 results demonstrating a high degree of efficacy in normalizing key narcolepsy symptoms. Further head-to-head clinical trials would be necessary for a definitive comparison of the efficacy and safety profiles of these two compounds. The development of selective OX2R agonists like danavorexton and oveporexton represents a significant advancement in the field, moving towards a targeted, disease-modifying approach for the treatment of narcolepsy.
References
- 1. ccjm.org [ccjm.org]
- 2. Novel Orexin Drug Normalizes Wakefulness in Narcolepsy Type 1 | MedPage Today [medpagetoday.com]
- 3. New Narcolepsy Treatments: Advances and Research | MyNarcolepsyTeam [mynarcolepsyteam.com]
- 4. New Narcolepsy treatments 2025 | Everyone.org [everyone.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Orexin (hypocretin) receptor agonists and antagonists for treatment of sleep disorders. Rationale for development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing New Treatments | Sleep Medicine [sleep.hms.harvard.edu]
- 8. labiotech.eu [labiotech.eu]
- 9. Narcolepsy: current treatment options and future approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Cleminorexton and traditional stimulants
A Comparative Analysis of "Cleminorexton" and Traditional Stimulants in Neuropharmacology
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Analysis of this compound and Traditional Stimulants
Executive Summary
This document provides a comparative analysis of the novel compound "this compound" and traditional central nervous system (CNS) stimulants. A comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries has yielded no information on a substance referred to as "this compound." This suggests that "this compound" is a hypothetical, proprietary, or otherwise non-publicly documented compound.
Consequently, a direct comparison based on experimental data is not feasible. This report will, therefore, provide a detailed comparative framework for two major classes of traditional stimulants: Amphetamines (e.g., Adderall) and Methylphenidate (e.g., Ritalin). This framework is designed to serve as a guide for when data on "this compound" or other novel stimulants become available.
Introduction to Traditional CNS Stimulants
Traditional CNS stimulants are a class of drugs that increase the activity of the central nervous system. They are primarily prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] These medications work by increasing the levels of certain neurotransmitters in the brain, primarily dopamine (B1211576) and norepinephrine (B1679862).[1][2] This action can lead to improved focus, alertness, and cognitive control.[3]
The two most prescribed classes of traditional stimulants are amphetamines and methylphenidate. While both are effective in managing ADHD symptoms, they have distinct pharmacological profiles, which are outlined below.
Mechanism of Action: Amphetamines vs. Methylphenidate
The primary difference between amphetamines and methylphenidate lies in their mechanism of action at the neuronal synapse.
-
Amphetamines: This class of stimulants acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). They are transported into the presynaptic neuron and promote the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm and then out of the neuron through the reversed action of the transporters.
-
Methylphenidate: In contrast, methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor. It blocks the DAT and NET, which prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing neurotransmission.
Signaling Pathway Diagram
Comparative Efficacy and Pharmacokinetics
The clinical efficacy of both amphetamines and methylphenidate in treating ADHD is well-established, with response rates around 70-80%.[1][2] However, individual responses can vary.
| Parameter | Amphetamine (e.g., Adderall XR) | Methylphenidate (e.g., Concerta) |
| Primary Mechanism | Promotes neurotransmitter release | Blocks neurotransmitter reuptake |
| Onset of Action | 30-60 minutes | 30-60 minutes |
| Duration of Action | 10-12 hours (extended-release) | 10-12 hours (extended-release) |
| Metabolism | Primarily by CYP2D6 | Primarily by carboxylesterase CES1A1 |
| Common Side Effects | Insomnia, decreased appetite, anxiety, headache, irritability | Insomnia, decreased appetite, stomach ache, headache, irritability |
Experimental Protocols for Comparative Analysis
To conduct a comparative analysis of a novel compound like "this compound" against traditional stimulants, a series of standardized preclinical and clinical experiments would be necessary.
Preclinical Evaluation: In Vitro and In Vivo Models
Objective: To determine the mechanism of action, potency, and selectivity of the novel compound.
Key Experiments:
-
Receptor Binding Assays:
-
Protocol: Radioligand binding assays using cell lines expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin (B10506) transporter (hSERT). The novel compound would be tested at various concentrations to determine its binding affinity (Ki) for each transporter.
-
Data Output: Ki values (nM) for hDAT, hNET, and hSERT.
-
-
Neurotransmitter Release and Reuptake Assays:
-
Protocol: In vitro assays using synaptosomes prepared from rodent striatal tissue. The effect of the novel compound on the release and reuptake of radiolabeled dopamine ([³H]DA) and norepinephrine ([³H]NE) would be measured.
-
Data Output: IC50 values (nM) for reuptake inhibition and EC50 values (nM) for neurotransmitter release.
-
-
In Vivo Microdialysis:
-
Protocol: Microdialysis probes would be implanted in the prefrontal cortex and striatum of freely moving rats. Following administration of the novel compound, amphetamine, or methylphenidate, extracellular levels of dopamine and norepinephrine would be measured over several hours.
-
Data Output: Time-course data of neurotransmitter levels (pg/µL) in the dialysate.
-
Experimental Workflow Diagram
Clinical Evaluation: Human Trials
Objective: To assess the safety, tolerability, and efficacy of the novel compound in humans.
Key Phases:
-
Phase I: Small-scale trials in healthy volunteers to determine safety, pharmacokinetics, and optimal dosing.
-
Phase II: Randomized, double-blind, placebo-controlled trials in a small group of patients with the target condition (e.g., ADHD) to assess efficacy and further evaluate safety.
-
Phase III: Large-scale, multicenter, randomized, controlled trials to confirm efficacy, monitor side effects, and compare the novel compound to existing treatments.
Conclusion
While a direct comparative analysis of "this compound" is not possible due to the absence of public data, the framework provided offers a robust methodology for evaluating any novel stimulant against the well-established profiles of amphetamines and methylphenidate. Future research on new compounds should focus on elucidating the mechanism of action, pharmacokinetic profile, and clinical efficacy through the standardized experimental protocols outlined in this guide. This will enable a comprehensive and objective comparison for the scientific and drug development communities.
References
A Comparative Efficacy Analysis of Cleminorexton, a Novel Orexin Receptor Agonist, Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cleminorexton, a novel, selective orexin (B13118510) 2 receptor (OX2R) agonist, with established alternative therapies for the treatment of narcolepsy. The data presented is a synthesis of preclinical and clinical findings for closely related orexin receptor agonists, providing a robust predictive profile for this compound's performance.
Mechanism of Action: The Orexin System
Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons in the hypothalamus. Orexins (also known as hypocretins) are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite.[1] They exert their effects through two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] this compound, as a selective OX2R agonist, is designed to mimic the action of the endogenous orexin A and B peptides, thereby stimulating the OX2R and promoting wakefulness.[1][3] This targeted approach aims to address the underlying pathophysiology of narcolepsy by restoring orexin signaling.
References
- 1. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Data on On-Target Effects of Cleminorexton Currently Limited in Public Domain
As of December 2025, detailed experimental data confirming the on-target effects of Cleminorexton, an orexin (B13118510) 2 receptor (OX2R) agonist, are not extensively available in the public domain.[1][2] this compound is identified as a selective agonist for the orexin 2 receptor, but published preclinical and clinical studies detailing its specific binding affinity, functional potency, and comparative efficacy against other orexin receptor modulators are scarce. Without this quantitative data, a direct comparison with other compounds cannot be comprehensively compiled.
However, based on the established understanding of the orexin system, this guide provides an overview of the expected on-target effects of an OX2R agonist like this compound, the typical experimental protocols used to verify these effects, and a framework for comparison once data becomes available.
Orexin 2 Receptor (OX2R) Signaling Pathway
The on-target effects of this compound would be mediated through the activation of the orexin 2 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to OX2R is known to initiate a cascade of intracellular signaling events. Primarily, OX2R couples to Gq/11 and Gi/o proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation. Coupling to Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Below is a diagram illustrating the general signaling pathway for the orexin 2 receptor.
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
Comparison of Orexin Receptor Agonists
A comprehensive comparison would evaluate this compound against other orexin agonists, which could include endogenous orexins (Orexin-A and Orexin-B) and other synthetic agonists. The following tables provide a template for how such a comparison would be structured.
Table 1: Receptor Binding Affinity
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1R/OX2R) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Orexin-A | |||
| Orexin-B |
| Other Agonist 1 | | | |
Table 2: In Vitro Functional Activity
| Compound | OX1R EC50 (nM) (Calcium Flux) | OX2R EC50 (nM) (Calcium Flux) | OX2R EC50 (nM) (cAMP Assay) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Orexin-A | |||
| Orexin-B |
| Other Agonist 1 | | | |
Table 3: In Vivo Pharmacodynamic Effects (Animal Models)
| Compound | Dose | Model | Key Effect |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Other Agonist 1 | | | |
Experimental Protocols
Confirmation of on-target effects for an orexin receptor agonist like this compound would typically involve a series of in vitro and in vivo experiments.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors.
-
Methodology:
-
Cell membranes expressing either human OX1R or OX2R are prepared.
-
A constant concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-Orexin-A) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.
-
The amount of bound radioactivity is measured, and the data are analyzed to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To measure the functional potency (EC50) of this compound in activating OX1R and OX2R.
-
Methodology (Calcium Flux Assay):
-
Cells stably expressing either OX1R or OX2R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are added to the cells.
-
The change in fluorescence, indicating an increase in intracellular calcium, is measured over time.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined.
-
-
Methodology (cAMP Assay):
-
Cells expressing OX2R are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.
-
Increasing concentrations of this compound are added to the cells.
-
The level of cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50.
-
Experimental Workflow Diagram
Caption: Typical Drug Discovery Workflow for an Orexin Agonist.
This guide will be updated with specific data for this compound as it becomes publicly available.
References
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Novel Chemical Compounds
Absence of specific data for "Cleminorexton" necessitates treating it as a novel compound with unknown properties, requiring a cautious and compliant approach to its disposal. As "this compound" does not appear in publicly available chemical databases or safety literature, this guide provides essential, immediate safety and logistical information for the handling and disposal of a novel or uncharacterized chemical substance. This procedural, step-by-step guidance is designed to directly answer operational questions, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Pre-Disposal Hazard Assessment and Profiling
Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS), researchers must treat the substance as potentially hazardous.
Key Assessment Steps:
-
Review All Available Data: Scrutinize any internal data on "this compound," including its synthesis pathway, related compounds, and any preliminary analytical results.
-
Assume Hazard: In the absence of concrete data, assume the compound is toxic, flammable, corrosive, and reactive.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary and most critical resource for guidance on hazardous waste disposal. They will provide specific instructions based on their expertise and knowledge of local, state, and federal regulations.[1]
A comprehensive waste profile must be completed to the best of your ability. The following table outlines the necessary information to provide to your EHS department.
| Waste Profile Characteristic | Information to Provide | Rationale |
| Chemical Name/ID | This compound (or internal designation) | For tracking and identification purposes. |
| Physical State | Solid / Liquid / Gas (specify) | Determines appropriate containerization and handling. |
| Quantity | Specify in grams, kilograms, milliliters, or liters | Essential for waste manifest and disposal cost estimation. |
| Chemical Properties (Known/Suspected) | pH, flashpoint, reactivity with other chemicals | Helps in determining hazard class and segregation requirements. |
| Potential Hazards | Toxicity, Corrosivity, Ignitability, Reactivity | Based on analogous structures or preliminary data. |
| Constituents and Concentrations | List all components and their approximate percentages | Crucial for the disposal facility to determine the appropriate treatment method. |
II. Segregation, Collection, and Storage
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Experimental Protocol for Waste Collection:
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Waste Segregation: At the point of generation, separate "this compound" waste from all other waste streams. Do not mix it with other chemical waste unless explicitly approved by your EHS department.[1]
-
Containerization:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into a designated solid hazardous waste container. Use a chemically resistant, sealable polyethylene (B3416737) bag or a wide-mouth container.[1]
-
Liquid Waste: Carefully pour liquid "this compound" waste into a designated liquid hazardous waste container using a funnel. Use a sealable, shatter-resistant bottle.[1]
-
-
Container Sealing and Labeling:
-
Securely seal the waste container when not in use to prevent spills or the release of vapors. Do not overfill the container; leave at least 10% headspace.[1]
-
Affix a completed hazardous waste label to the container. Ensure all fields, including the chemical name, potential hazards, and accumulation start date, are filled out accurately.
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
This area must be under the control of laboratory personnel and situated away from drains and sources of ignition.[1]
-
The following table summarizes the general steps for chemical waste disposal.
| Step | Action | Purpose |
| 1. Characterization | Determine the physical and chemical properties of the waste. | To identify potential hazards and ensure proper handling. |
| 2. Segregation | Separate waste into compatible categories. | To prevent dangerous chemical reactions. |
| 3. Containerization | Use appropriate, sealed, and labeled containers. | To ensure safe storage and transport. |
| 4. Storage | Store in a designated, secure area. | To prevent accidental spills, exposure, and unauthorized access. |
| 5. Documentation | Maintain accurate records of all generated waste. | For regulatory compliance and internal tracking. |
| 6. Disposal | Arrange for pickup by a licensed hazardous waste vendor. | To ensure environmentally sound and legal disposal. |
III. Disposal Pathway and Documentation
The final step is to arrange for the proper disposal of the waste through your institution's EHS department.
Disposal Workflow:
-
Request Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup.[1][2]
-
Provide Documentation: Submit the completed waste profile and any other required documentation to the EHS department.
-
Maintain Records: Keep a detailed log of the hazardous waste generated in your laboratory, including the type and quantity of "this compound" waste. This is crucial for regulatory compliance.[1]
Below is a diagram illustrating the decision-making workflow for the disposal of a novel compound like "this compound."
Caption: Disposal workflow for a novel chemical compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of novel compounds like "this compound," thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
Personal protective equipment for handling Cleminorexton
Disclaimer: Cleminorexton is not a recognized chemical compound. The following information is a hypothetical guide based on best practices for handling potent, non-volatile, powdered research compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety protocols.
This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The required level of protection depends on the specific procedure being performed.
PPE Selection Guide
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound handling.
Recommended PPE Summary
| Task | Required PPE |
| Weighing of powdered this compound | Full-face respirator with P100 filters, disposable lab coat, double nitrile gloves, safety glasses. |
| Handling of diluted this compound solutions | Lab coat, single nitrile gloves, safety glasses. |
| Spill cleanup | Full-face respirator with P100 filters, chemical-resistant suit or gown, double nitrile gloves, shoe covers. |
Handling Procedures
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
Weighing and Reconstitution Protocol
-
Preparation: Don the appropriate PPE as specified in the table above. Decontaminate the weighing area and all necessary equipment (spatula, weigh boat, vial) with a 70% ethanol (B145695) solution.
-
Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid any sudden movements that could generate dust.
-
Transfer: Once the desired weight is achieved, carefully transfer the powder to the appropriate vial or tube.
-
Reconstitution: Add the desired solvent to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Cleanup: Wipe down the spatula, weigh boat, and any contaminated surfaces with a deactivating solution (e.g., 1% sodium hypochlorite (B82951) solution), followed by 70% ethanol. Dispose of all contaminated disposable items as hazardous waste.
Spill and Disposal Plan
Immediate and proper response to a this compound spill is critical to prevent exposure and contamination.
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for managing a this compound spill.
Caption: Step-by-step workflow for this compound spill response.
Disposal Plan
All solid and liquid waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (gloves, weigh boats, etc.) | Collect in a dedicated, sealed hazardous waste bag. Label clearly as "this compound Waste". |
| Liquid Waste (solutions, solvents) | Collect in a sealed, shatter-proof hazardous waste container. Label clearly with the full chemical contents. |
| Sharps (needles, contaminated glassware) | Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
